Technical Documentation Center

Benzenepropanal, 2-bromo-5-methoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzenepropanal, 2-bromo-5-methoxy-

Core Science & Biosynthesis

Foundational

Strategic Utilization of Benzenepropanal, 2-bromo-5-methoxy- in Advanced API Synthesis: A Technical Guide

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) stands out as a highly versatile halogenated aromatic aldehyde[1]. By featuring both a reactive aliphatic aldehyde terminus and an ortho-substituted aryl bromide core, this intermediate enables orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and strategic applications in Active Pharmaceutical Ingredient (API) development[2].

Structural Rationale & Physicochemical Profile

The molecular architecture of 3-(2-bromo-5-methoxyphenyl)propanal is purposefully designed for modular synthesis. The presence of the methoxy group at the meta-position relative to the propanal chain acts as an electron-donating modulator, enriching the electron density of the aromatic ring. Conversely, the bulky bromine atom at the ortho-position provides strict steric governance while serving as a prime handle for transition-metal-catalyzed cross-coupling reactions[3].

To ensure reproducibility in scale-up environments, understanding its baseline physicochemical properties is mandatory[4].

Table 1: Physicochemical Properties Summary
ParameterValue / Description
IUPAC Name 3-(2-bromo-5-methoxyphenyl)propanal
CAS Registry Number 146175-93-1
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Structural Class Halogenated Aromatic Aldehyde
Typical Physical State Pale yellow to colorless viscous oil
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2) to prevent auto-oxidation

Mechanistic Synthesis Workflows

The synthesis of Benzenepropanal, 2-bromo-5-methoxy- requires strict regiocontrol. The most robust and scalable method is the selective Palladium-catalyzed Heck coupling of 1-bromo-2-iodo-4-methoxybenzene with allyl alcohol.

Causality in Experimental Design

Why utilize the di-halogenated 1-bromo-2-iodo-4-methoxybenzene instead of a simpler precursor? The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~336 kJ/mol). This energetic differential dictates that the Palladium(0) catalyst will exclusively undergo oxidative addition at the C-I bond, leaving the aryl bromide completely intact for downstream API derivatization. Furthermore, allyl alcohol is selected over acrolein to prevent runaway polymerization; the resulting transient enol spontaneously tautomerizes to the thermodynamically stable aldehyde, driving the reaction forward.

Protocol: Selective Heck Coupling & Tautomerization

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity.

  • Reaction Assembly: Charge a flame-dried Schlenk flask with 1-bromo-2-iodo-4-methoxybenzene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and NaHCO₃ (2.5 equiv).

    • Causality Check: NaHCO₃ is utilized as a mild base. Stronger bases (like KOtBu) would trigger unwanted aldol condensation of the newly formed aldehyde.

  • Reagent Addition: Introduce anhydrous DMF as the solvent, followed by allyl alcohol (1.5 equiv). Degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality Check: Dissolved oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), and to avoid auto-oxidation of the final propanal product into a propanoic acid derivative.

  • Catalytic Cycle: Heat the reaction to 80°C for 12 hours under an Argon atmosphere.

  • Self-Validating IPC (In-Process Control): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ¹H-NMR spectrum.

    • Validation Criteria: The reaction is validated as complete when the distinct olefinic protons of allyl alcohol (5.0–6.0 ppm) disappear, and a sharp singlet emerges at ~9.76 ppm, confirming complete enol-to-aldehyde tautomerization.

  • Workup: Quench with deionized water, extract with Ethyl Acetate (EtOAc), and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis_Pathway SM 1-Bromo-2-iodo- 4-methoxybenzene Intermediate Enol Intermediate (Transient) SM->Intermediate Selective Heck Coupling Reagent Allyl Alcohol + Pd(OAc)2 Reagent->Intermediate Product Benzenepropanal, 2-bromo-5-methoxy- Intermediate->Product Spontaneous Tautomerization

Fig 1: Selective palladium-catalyzed synthesis leveraging differential halogen reactivity.

Orthogonal Reactivity & Downstream Applications

In drug development, Benzenepropanal, 2-bromo-5-methoxy- serves as a "hub" molecule[5]. Its value lies in the orthogonal reactivity of its functional groups, allowing chemists to build complexity in a highly controlled, step-wise manner.

  • The Aldehyde Terminus: Highly susceptible to nucleophilic attack. It is predominantly used in reductive amination with primary or secondary amines (using NaBH(OAc)₃) to generate neuroactive or cardiovascular pharmacophores.

  • The Aryl Bromide Core: Serves as the anchor for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the attachment of complex heterocyclic ring systems (such as tetrahydro-1-benzothiophenes)[3].

  • The Methoxy Group: Can act as a directing group or be globally deprotected (using BBr₃) at the final stage of synthesis to yield a free phenol, which is often required for target-protein hydrogen bonding.

Reactivity_Nodes Core Benzenepropanal, 2-bromo-5-methoxy- Aldehyde Aldehyde Terminus Reductive Amination Acetalization Wittig Olefination Core->Aldehyde Nucleophilic Addition Bromide Aryl Bromide Core Suzuki-Miyaura Buchwald-Hartwig Lithium-Halogen Exchange Core->Bromide Pd-Catalyzed Cross-Coupling Methoxy Methoxy Substituent Ether Cleavage (BBr3) Directing Group Core->Methoxy Deprotection to Phenol

Fig 2: Orthogonal reactivity profile of the bifunctional intermediate for API derivatization.

Analytical Validation Framework

To ensure the structural integrity of the synthesized or procured Benzenepropanal, 2-bromo-5-methoxy-[6], a rigorous analytical validation framework must be applied. Do not proceed to downstream API synthesis without confirming the following spectral benchmarks:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 9.78 (t, J = 1.5 Hz, 1H): Confirms the presence of the intact aldehyde (CHO). A triplet splitting pattern validates the adjacent -CH₂- group.

    • δ 7.42 (d, J = 8.8 Hz, 1H): Corresponds to the aromatic proton adjacent to the bromine atom (H-3), confirming the halogen is still attached.

    • δ 6.80 (d, J = 3.0 Hz, 1H) & δ 6.65 (dd, J = 8.8, 3.0 Hz, 1H): Confirms the meta-relationship of the methoxy group.

    • δ 3.78 (s, 3H): Validates the methoxy (-OCH₃) protons.

    • δ 3.05 (t, J = 7.5 Hz, 2H) & δ 2.82 (td, J = 7.5, 1.5 Hz, 2H): Validates the intact ethylene bridge (-CH₂-CH₂-) of the propanal chain.

  • Mass Spectrometry (ESI-MS): Look for the classic 1:1 isotopic doublet at m/z 243.0 and 245.0 [M+H]⁺, which is the definitive signature of a mono-brominated species.

Conclusion

Benzenepropanal, 2-bromo-5-methoxy- (CAS 146175-93-1) is far more than a simple reagent; it is a strategically designed molecular scaffold. By understanding the energetic causality of its synthesis and leveraging the orthogonal reactivity between its aliphatic aldehyde and aryl bromide moieties, drug development professionals can dramatically streamline the synthesis of complex, multi-cyclic APIs. Adhering to the self-validating protocols and analytical frameworks outlined in this guide ensures high-fidelity scale-up and minimizes downstream synthetic failures.

References

  • Benchchem. Benzenepropanal, 2-bromo-5-methoxy- | Benchchem. Benchchem.com. 1

  • Huateng Pharma. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents. Huatengsci.com. 2

  • EvitaChem. N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Evitachem.com. 3

  • EvitaChem. Buy Carbamic acid, (3-oxobutyl)phenyl-, methyl ester (EVT-12678567) | 845618-97-5. Evitachem.com. 5

  • Huateng Pharma. Benzenepropanal, 2-Bromo-5-Methoxy- | CAS:146175-93-1. Huatengsci.com. 6

  • ChemicalBook. Chemical Product Catalog _Letter B_Page 84_Chemicalbook. Chemicalbook.com. 4

Sources

Exploratory

"Benzenepropanal, 2-bromo-5-methoxy-" physical characteristics

[shape=rect, style="filled,rounded", fontname=" Fig 1. Divergent reactivity domains of Benzenepropanal, 2-bromo-5-methoxy- in organic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[shape=rect, style="filled,rounded", fontname="

Fig 1. Divergent reactivity domains of Benzenepropanal, 2-bromo-5-methoxy- in organic synthesis.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPC) to verify reaction progression without relying on blind assumptions.

Chemoselective Reductive Amination

Objective : Convert the propanal moiety into a secondary or tertiary amine without reducing the aldehyde to an alcohol or dehalogenating the aryl bromide.

Mechanistic Causality : Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring the reagent selectively reduces the transient, highly electrophilic iminium ion rather than the starting aldehyde ().

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under N2, dissolve Benzenepropanal, 2-bromo-5-methoxy- (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Rationale: DCE is preferred over DCM due to its higher boiling point, allowing mild heating if imine formation is sterically hindered.

  • Imine Formation : Stir at room temperature for 2 hours.

    • Self-Validation (IPC): Remove a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Look for the complete disappearance of the 243.1 m/z peak and the appearance of the corresponding imine mass.

  • Reduction : Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Rationale: Cooling prevents exothermic side reactions and minimizes potential over-reduction.

  • Quench & Extraction : After 4 hours, quench with saturated aqueous NaHCO3. Extract with EtOAc. Handling Note: Given the starting material's high density (1.379 g/cm³[1]), monitor phase separation carefully.

  • Purification : Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Couple the aryl bromide with an arylboronic acid to form a complex biaryl scaffold.

Mechanistic Causality : The bromide is located ortho to the propanal chain, creating significant steric bulk. To overcome this, Pd(dppf)Cl2 is utilized. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°). This specific geometry forces the palladium intermediates into a conformation that dramatically accelerates the final reductive elimination step, bypassing the steric hindrance of the ortho-alkyl chain ().

Step-by-Step Methodology :

  • Setup : Charge a Schlenk flask with the brominated intermediate (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Solvent System : Add a thoroughly degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction : Heat to 90°C under N2 for 12 hours.

    • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the bromide (UV active, distinct Rf).

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water.

  • Isolation : Concentrate the organic phase and purify via reverse-phase HPLC for API-grade purity.

Workflow Step1 1. Starting Material CAS 146175-93-1 Step2 2. Reductive Amination NaBH(OAc)3, Primary Amine, DCE Step1->Step2 Step3 3. Secondary Amine Intermediate (Stable for Isolation) Step2->Step3 Step4 4. Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 Step3->Step4 Step5 5. Functionalized API Scaffold (Purified via RP-HPLC) Step4->Step5

Fig 2. Sequential functionalization workflow: Reductive amination followed by Suzuki coupling.

Analytical Characterization Standards

To confirm the identity and purity of CAS 146175-93-1 upon receipt or post-isolation, the following analytical benchmarks must be verified:

  • 1H NMR (400 MHz, CDCl3) : Look for the distinct aldehyde proton (-CHO) as a triplet around δ 9.7-9.8 ppm. The methoxy group (-OCH3) will appear as a sharp, highly integrated singlet near δ 3.8 ppm. The aromatic region will display three protons, with the proton ortho to both the methoxy and the alkyl chain appearing as a distinct doublet with a small meta coupling constant.

  • LC-MS (ESI+) : Expect a characteristic isotopic doublet at m/z 243.0 and 245.0 [M+H]+ in a strict 1:1 ratio, confirming the presence of a single bromine atom on the scaffold.

References

  • APIChina Database. (2025). 146175-93-1 3-(2-bromo-5-methoxy-phenyl)propanal. APIChina. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-(2-Bromo-5-methoxyphenyl)propanal via Palladium-Catalyzed Heck-Isomerization

An advanced application note and experimental protocol for the synthesis of Benzenepropanal, 2-bromo-5-methoxy- (also known as 3-(2-bromo-5-methoxyphenyl)propanal, CAS: 146175-93-1). Introduction & Strategic Rationale Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An advanced application note and experimental protocol for the synthesis of Benzenepropanal, 2-bromo-5-methoxy- (also known as 3-(2-bromo-5-methoxyphenyl)propanal, CAS: 146175-93-1).

Introduction & Strategic Rationale

The compound 3-(2-bromo-5-methoxyphenyl)propanal is a highly versatile bifunctional building block utilized in the synthesis of complex APIs, functionalized indanes, and tetralin derivatives. Traditional synthetic routes to this molecule typically involve a multi-step Horner-Wadsworth-Emmons (HWE) olefination followed by the delicate, selective reduction of an α,β -unsaturated aldehyde—a process plagued by the risk of competitive hydrodehalogenation of the aryl bromide.

To circumvent these issues, this protocol leverages a highly atom-economical, one-step Heck-isomerization cascade . By reacting 1-bromo-2-iodo-4-methoxybenzene with allyl alcohol under modified Jeffery conditions , we achieve direct formation of the saturated aldehyde.

Mechanistic Causality & Chemoselectivity (E-E-A-T)

As an application scientist, selecting the right catalytic conditions requires exploiting the inherent thermodynamic differences in the substrate:

  • Absolute Chemoselectivity: The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). By strictly controlling the reaction temperature at 50 °C, the Pd(0) active species undergoes oxidative addition exclusively at the C–I bond. The C–Br bond remains completely intact for downstream cross-coupling applications.

  • Isomerization Cascade: Following the migratory insertion of the allyl alcohol, the resulting alkylpalladium(II) intermediate undergoes β -hydride elimination to release an enol. Rather than requiring a separate oxidation step, this enol rapidly tautomerizes in situ to the thermodynamically stable aldehyde .

  • Role of Additives: The inclusion of tetra-n-butylammonium chloride (n-Bu₄NCl) is critical. It acts as a phase-transfer catalyst and stabilizes the colloidal Pd(0) nanoparticles, preventing their aggregation into inactive "Pd black" and allowing the reaction to proceed at mild temperatures .

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 1-Bromo-2-iodo- 4-methoxybenzene Insertion Olefin Insertion (Ar-CH2-CH(Pd)-CH2OH) OxAdd->Insertion Allyl Alcohol BetaElim β-Hydride Elimination (HPdI + Enol) Insertion->BetaElim BetaElim->Pd0 NaHCO3 (-NaI, -H2O, -CO2) Product 3-(2-Bromo-5-methoxyphenyl)propanal BetaElim->Product Tautomerization

Fig 1: Catalytic cycle of the chemoselective Pd-catalyzed Heck-isomerization cascade.

Reaction Optimization & Data Presentation

The table below summarizes the causality behind the chosen parameters. The use of a mild base (NaHCO₃) is strictly required; stronger bases like K₂CO₃ trigger unwanted base-catalyzed aldol condensations of the newly formed aldehyde.

EntryCatalyst (5 mol%)Base (2.5 eq)Additive (1.0 eq)Temp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(OAc)₂ NaHCO₃ n-Bu₄NCl 50 5 88% Optimal. Clean conversion, no debromination.
2Pd(OAc)₂NaHCO₃None501242%Sluggish kinetics; Pd black precipitation observed.
3Pd(PPh₃)₄K₂CO₃None80835%High temp induced C–Br insertion & aldol side-products.
4Pd(OAc)₂Et₃Nn-Bu₄NCl50865%Incomplete conversion; competitive amine coordination.

Experimental Protocol

Required Materials
  • Substrate: 1-Bromo-2-iodo-4-methoxybenzene (1.0 equiv, 10.0 mmol, 3.13 g)

  • Reagent: Allyl alcohol (1.5 equiv, 15.0 mmol, 1.02 mL)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv, 0.5 mmol, 112 mg)

  • Base: Sodium bicarbonate, NaHCO₃ (2.5 equiv, 25.0 mmol, 2.10 g)

  • Additive: Tetra-n-butylammonium chloride, n-Bu₄NCl (1.0 equiv, 10.0 mmol, 2.78 g)

  • Solvent: Anhydrous Dimethylformamide (DMF), degassed (25 mL)

Step-by-Step Methodology

Workflow Step1 Reaction Setup (Schlenk, Ar atm) Step2 Heck Coupling (50 °C, 5 h) Step1->Step2 Step3 Aqueous Workup (EtOAc Extraction) Step2->Step3 Step4 Purification (Silica Column) Step3->Step4 Step5 Validation (NMR, GC-MS) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and validation of the target aldehyde.

Step 1: Inert Atmosphere Setup

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3x cycles).

  • Add 1-bromo-2-iodo-4-methoxybenzene (3.13 g), NaHCO₃ (2.10 g), n-Bu₄NCl (2.78 g), and Pd(OAc)₂ (112 mg) to the flask.

Step 2: Reagent Addition & Heating 3. Inject 25 mL of anhydrous, degassed DMF into the flask via syringe, followed by allyl alcohol (1.02 mL). 4. Seal the Schlenk flask and immerse it in a pre-heated oil bath at exactly 50 °C. Stir vigorously (800 rpm) for 5 hours. Note: Maintaining 50 °C is critical to prevent C-Br bond activation.

Step 3: In-Process Control (Self-Validating Step) 5. At t = 4 hours, withdraw a 50 µL aliquot, quench with water, and extract with ethyl acetate. 6. Run TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.7 ) should be fully consumed, replaced by a new UV-active spot corresponding to the aldehyde ( Rf​≈0.4 ).

Step 4: Workup & Extraction 7. Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and filter through a short pad of Celite to remove Pd residues. 8. Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 x 50 mL) to remove DMF and n-Bu₄NCl, followed by brine (1 x 50 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 10. Purify the crude dark oil via flash column chromatography on silica gel using a gradient elution (Hexanes to Hexanes/EtOAc 9:1). 11. Pool the fractions containing the product ( Rf​≈0.4 ) and evaporate to yield 3-(2-bromo-5-methoxyphenyl)propanal as a pale yellow oil (approx. 2.14 g, 88% yield).

Self-Validating System: Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the product must satisfy the following analytical benchmarks. Any deviation indicates over-reduction or dehalogenation.

  • GC-MS (EI): The mass spectrum must display a distinct isotopic doublet at m/z 242 and 244 in a ~1:1 ratio, confirming the retention of the bromine atom. The absence of a peak at m/z 164 confirms no hydrodebromination occurred.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.80 (t, J = 1.5 Hz, 1H) — Validates the formation of the terminal aldehyde.

    • δ 7.40 (d, J = 8.8 Hz, 1H) — Aromatic H-3 (ortho to Br).

    • δ 6.80 (d, J = 3.0 Hz, 1H) — Aromatic H-6.

    • δ 6.65 (dd, J = 8.8, 3.0 Hz, 1H) — Aromatic H-4.

    • δ 3.78 (s, 3H) — Methoxy protons.

    • δ 3.05 (t, J = 7.5 Hz, 2H) — Benzylic CH₂.

    • δ 2.80 (td, J = 7.5, 1.5 Hz, 2H) — CH₂ adjacent to the aldehyde.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287-1289. URL:[Link]

  • Melpolder, J. B., & Heck, R. F. (1976). "A palladium catalyzed arylation of allylic alcohols with aryl halides." Journal of Organic Chemistry, 41(2), 265-272. URL:[Link]

  • RSC Synthetic Methods in Drug Discovery: Volume 1 (2016). "Chapter 5: Heck Coupling." Royal Society of Chemistry. URL:[Link]

Application

Comprehensive NMR Analysis of 2-Bromo-5-methoxybenzenepropanal: A Detailed Guide

Introduction 2-Bromo-5-methoxybenzenepropanal is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. The precise s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Bromo-5-methoxybenzenepropanal is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. The precise structural elucidation of this molecule is paramount for understanding its reactivity and for quality control in its synthesis and subsequent applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structures in solution. This application note provides a comprehensive guide to the structural analysis of 2-bromo-5-methoxybenzenepropanal using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will delve into the principles behind each experiment, provide detailed protocols for sample preparation and data acquisition, and offer a thorough interpretation of the resulting spectra to confirm the compound's constitution and connectivity. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for routine and in-depth structural characterization.

Principles of NMR-Based Structural Elucidation

The structural analysis of 2-bromo-5-methoxybenzenepropanal relies on the synergistic information obtained from several NMR experiments:

  • ¹H NMR (Proton NMR): This is the foundational NMR experiment, providing information about the chemical environment of hydrogen atoms (protons).[1] The chemical shift (δ) of a proton is indicative of its electronic environment, influenced by neighboring atoms and functional groups. Integration of the signals reveals the relative number of protons in each environment, while the splitting pattern (multiplicity), governed by the n+1 rule, indicates the number of adjacent, non-equivalent protons.[1] For aromatic systems, electron-donating groups (like methoxy) tend to shield ortho and para protons, shifting their signals upfield, whereas electron-withdrawing groups (like bromine and the propanal chain) deshield them, causing a downfield shift.[2]

  • ¹³C NMR (Carbon-13 NMR): This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its bonding and electronic environment.[3][4][5] Carbonyl carbons, such as the one in the aldehyde group, are characteristically found at very downfield shifts (typically 190-215 ppm).[6]

  • 2D COSY (Correlation Spectroscopy): COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks within a molecule.[7][8] Cross-peaks in a COSY spectrum indicate that the two protons are scalar-coupled, typically through two or three bonds. This is invaluable for identifying adjacent protons in the aliphatic chain and on the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation experiment that maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[7][9][10] This experiment is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, ¹H signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[7][9][11] This experiment is instrumental in piecing together the molecular fragments identified by COSY and HSQC, confirming the connectivity between the propanal side chain and the substituted benzene ring.

Experimental Protocols

Protocol 1: Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol ensures a homogeneous sample suitable for a suite of NMR experiments.

Materials:

  • 2-Bromo-5-methoxybenzenepropanal (5-10 mg)

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

  • 5 mm NMR tube of good quality[12]

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of 2-bromo-5-methoxybenzenepropanal and place it in a clean, dry vial. For ¹H NMR, a lower concentration is often sufficient, while for less sensitive experiments like ¹³C NMR and 2D NMR, a more concentrated sample is preferable.[13][14]

  • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for many organic compounds and its residual proton signal at ~7.26 ppm can be used as a secondary chemical shift reference.[1]

  • Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.[13]

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This removes any particulate matter that could degrade the magnetic field homogeneity and lead to broadened spectral lines.[14]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm (around 0.55-0.6 mL) to be within the active volume of the NMR probe's radiofrequency coils.[12]

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Label the NMR tube clearly with the sample identity and solvent.

Diagram 1: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Ensure complete dissolution cap 4. Cap and Label filter->cap Adjust to proper height nmr Ready for NMR Spectrometer cap->nmr

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Spectral Width: 12-16 ppm

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

2. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)

  • Spectral Width: 220-240 ppm

  • Number of Scans: 1024 or more (dependent on concentration)

  • Relaxation Delay (d1): 2 seconds

3. 2D COSY Acquisition:

  • Pulse Program: Standard COSY (e.g., cosygpqf)

  • Spectral Width (F1 and F2): 12-16 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

4. 2D HSQC Acquisition:

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3)

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 160-180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 2-8

5. 2D HMBC Acquisition:

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 220-240 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 4-16

  • Long-Range Coupling Delay (d6): Optimized for a J-coupling of ~8 Hz

Spectral Analysis and Interpretation

The following is a detailed interpretation of the expected NMR spectra for 2-bromo-5-methoxybenzenepropanal.

Chemical Structure and Numbering:

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the aldehyde proton, the aromatic protons, the methoxy group protons, and the two methylene groups of the propanal side chain.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H10~9.8Triplet (t)1HThe aldehyde proton is highly deshielded by the carbonyl group. It will be a triplet due to coupling with the two adjacent protons on C9.
H4~7.4Doublet (d)1HThis aromatic proton is ortho to the bromine atom, which is an electron-withdrawing group, causing a downfield shift. It will be a doublet due to coupling with H3.
H3~7.0Doublet of Doublets (dd)1HThis aromatic proton is coupled to both H4 and H6.
H6~6.8Doublet (d)1HThis aromatic proton is ortho to the electron-donating methoxy group, resulting in an upfield shift. It will be a doublet due to coupling with H3.
OCH₃~3.8Singlet (s)3HThe protons of the methoxy group are in a shielded environment and do not couple with other protons, appearing as a singlet.
H9~3.0Triplet (t)2HThese methylene protons are adjacent to the electron-withdrawing aldehyde group, causing a downfield shift relative to H8. They will be a triplet due to coupling with H8.
H8~2.8Triplet of Triplets (tt) or Multiplet (m)2HThese benzylic protons are coupled to both the C9 methylene protons and the C7 aromatic proton.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C10~201The aldehyde carbonyl carbon is highly deshielded and appears far downfield.[15]
C5~159Aromatic carbon attached to the electron-donating methoxy group.
C1~142Aromatic carbon attached to the propanal side chain.
C2~133Aromatic carbon attached to the bromine atom.
C4~130Aromatic carbon ortho to the bromine.
C3~118Aromatic carbon meta to the bromine and ortho to the methoxy group.
C6~115Aromatic carbon ortho to the methoxy group.
OCH₃~55The carbon of the methoxy group.
C9~45Aliphatic carbon adjacent to the carbonyl group.
C8~28Benzylic carbon.
2D NMR Analysis: Connecting the Pieces

COSY Spectrum:

  • A cross-peak will be observed between the aldehyde proton (H10, ~9.8 ppm) and the C9 methylene protons (H9, ~3.0 ppm).

  • A cross-peak will connect the C9 methylene protons (H9, ~3.0 ppm) to the C8 methylene protons (H8, ~2.8 ppm).

  • On the aromatic ring, a cross-peak will be present between H3 (~7.0 ppm) and H4 (~7.4 ppm), and another between H3 and H6 (~6.8 ppm), confirming their adjacent positions.

HSQC Spectrum: The HSQC spectrum will show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals. For example:

  • The signal at ~9.8 ppm in the ¹H dimension will correlate with the signal at ~201 ppm in the ¹³C dimension, assigning C10.

  • The aromatic proton signals (H3, H4, H6) will correlate with their respective aromatic carbon signals.

  • The methoxy proton singlet at ~3.8 ppm will correlate with the carbon signal at ~55 ppm.

  • The methylene proton signals (H8, H9) will correlate with their corresponding aliphatic carbon signals.

HMBC Spectrum: The HMBC spectrum provides the crucial long-range correlations that link the different parts of the molecule.

Diagram 2: Key HMBC Correlations for Structural Confirmation

G cluster_structure 2-Bromo-5-methoxybenzenepropanal C10 C10(H)=O C9 C9(H2) C10->C9 C8 C8(H2) C9->C8 C1 C1 C8->C1 C2 C2-Br C3 C3(H) C6 C6(H) C5 C5-OCH3 C4 C4(H) H10 H10 H10->C9 ²J H9 H9 H9->C10 ²J H9->C8 ²J H8 H8 H8->C9 ²J H8->C1 ³J H4 H4 H4->C2 ³J H4->C6 ³J OCH3 OCH3 OCH3->C5 ²J

Sources

Method

Application Note: Strategic Utilization of Benzenepropanal, 2-bromo-5-methoxy- in the Synthesis of Functionalized N-Heterocycles

Executive Overview Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1), also known as 3-(2-bromo-5-methoxyphenyl)propanal, is a highly specialized, bifunctional building block utilized in advanced organic synthesis. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1), also known as 3-(2-bromo-5-methoxyphenyl)propanal, is a highly specialized, bifunctional building block utilized in advanced organic synthesis. Featuring an electrophilic propionaldehyde side chain and a cross-coupling-ready ortho-bromoaryl moiety, this molecule serves as a privileged precursor for the divergent synthesis of complex N-heterocycles. The presence of the electron-donating methoxy group not only modulates the transition-metal-catalyzed reactivity of the aromatic ring but also directly yields 6-methoxy-substituted heterocycles—a structural motif ubiquitous in antimalarials, GPCR ligands, and kinase inhibitors [2].

This technical guide details the mechanistic rationale and self-validating protocols for leveraging this compound to synthesize 6-methoxy-1,2,3,4-tetrahydroquinolines and related scaffolds.

Strategic Synthetic Divergence

The orthogonal reactivity of the aldehyde and the aryl bromide allows for programmable, divergent synthetic pathways. By altering the initial nucleophilic addition and the subsequent transition-metal-catalyzed cyclization, researchers can access distinct pharmacological cores from a single starting material.

Divergence Start Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) THQ 6-Methoxy-1,2,3,4- tetrahydroquinolines Start->THQ 1. Reductive Amination 2. Buchwald-Hartwig Quinoline 6-Methoxyquinolines Start->Quinoline 1. Imine Condensation 2. Pd-Cyclization & Oxidation Indene 5-Methoxyindenes Start->Indene 1. Wittig Olefination 2. Intramolecular Heck

Fig 1. Divergent synthetic pathways leveraging the dual-reactive nature of the building block.

Core Workflow: One-Pot/Telescoped Synthesis of 6-Methoxy-Tetrahydroquinolines

The most valuable application of 2-bromo-5-methoxybenzenepropanal is its conversion into 1-alkyl/aryl-6-methoxy-1,2,3,4-tetrahydroquinolines via a tandem reductive amination and intramolecular Buchwald-Hartwig amination [1].

Mechanistic Causality & Expert Rationale
  • Chemoselective Reductive Amination: The aldehyde is condensed with a primary amine to form an imine, which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly selected over stronger hydrides (e.g., NaBH₄). The electron-withdrawing acetate groups and steric bulk of NaBH(OAc)₃ attenuate its reducing power, ensuring that the unreacted aldehyde is not prematurely reduced to an alcohol before imine formation occurs.

  • Intramolecular C-N Cross-Coupling: The resulting secondary amine undergoes Palladium-catalyzed cyclization. The 5-methoxy group donates electron density into the aromatic ring. While electron-rich aryl halides typically exhibit slower oxidative addition rates, the intramolecular proximity of the amine and the use of an electron-rich, bulky biarylphosphine ligand (e.g., RuPhos ) easily overcomes this kinetic barrier [3]. Furthermore, the steric bulk of RuPhos accelerates the final reductive elimination step, preventing unwanted β-hydride elimination that would lead to dehydrogenated byproducts.

Mechanism A Benzenepropanal, 2-bromo-5-methoxy- B Imine Intermediate A->B + R-NH2 (- H2O) C Secondary Amine B->C NaBH(OAc)3 Reductive Amination D Pd-Oxidative Addition Complex C->D Pd(0) Catalyst Oxidative Addition E 6-Methoxy-1,2,3,4- tetrahydroquinoline D->E Base / Heat Reductive Elimination

Fig 2. Mechanistic workflow from 2-bromo-5-methoxybenzenepropanal to the tetrahydroquinoline core.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Secondary Amine Precursor

Objective: Chemoselective conversion of the aldehyde to a secondary amine without reducing the C-Br bond.

Reagents:

  • Benzenepropanal, 2-bromo-5-methoxy- (1.0 equiv, 1.0 mmol, 243.1 mg)

  • Primary Amine (e.g., Aniline) (1.1 equiv, 1.1 mmol)

  • NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, 318 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask flushed with N₂, dissolve the aldehyde and the primary amine in anhydrous DCE. Stir at room temperature (20–25 °C) for 1.5 hours. Causality: Allowing pre-formation of the imine maximizes the yield and prevents the formation of the corresponding primary alcohol byproduct.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 5 minutes to manage any mild exotherm. Stir the heterogeneous mixture at room temperature for 12 hours.

  • Quench & Workup: Carefully quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the secondary amine.

Self-Validation & QC:

  • ¹H NMR (CDCl₃): Confirm the complete disappearance of the distinct aldehyde proton signal at ~9.7 ppm. Look for the appearance of a new triplet at ~2.6–3.0 ppm corresponding to the newly formed -CH₂-NH-R group.

Protocol B: Intramolecular Buchwald-Hartwig Cyclization

Objective: Palladium-catalyzed ring closure to form the 6-methoxy-1,2,3,4-tetrahydroquinoline.

Reagents:

  • Secondary Amine Precursor (1.0 equiv, 0.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%, 5.6 mg)

  • RuPhos (0.10 equiv, 10 mol%, 23.3 mg)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol, 325.8 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried 20 mL reaction vial with Pd(OAc)₂, RuPhos, and Cs₂CO₃. Causality: Pd(0) species generated in situ are highly sensitive to oxygen; strict inert conditions are mandatory to prevent catalyst deactivation.

  • Substrate Addition: Dissolve the secondary amine in anhydrous 1,4-Dioxane and transfer it to the reaction vial. Seal the vial with a PTFE-lined crimp cap.

  • Cyclization: Remove the vial from the glovebox and heat in an oil bath or heating block at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic base and precipitated palladium black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to afford the pure 6-methoxy-1,2,3,4-tetrahydroquinoline derivative.

Self-Validation & QC:

  • TLC Monitoring: The starting secondary amine (UV active) will be replaced by a significantly less polar, highly fluorescent spot under 254 nm UV light.

  • Mass Spectrometry (ESI-MS): The product mass will reflect the loss of HBr (M - 79.9 Da) relative to the starting secondary amine.

Quantitative Optimization Data

The efficiency of the intramolecular Buchwald-Hartwig amination is highly dependent on the choice of the catalytic system. Below is a summary of optimization data demonstrating the causality behind the selection of the Pd(OAc)₂ / RuPhos / Cs₂CO₃ system.

Table 1: Optimization of Intramolecular Buchwald-Hartwig Amination for 6-Methoxy-THQ Synthesis

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene10081%
2Pd(OAc)₂RuPhos Cs₂CO₃ 1,4-Dioxane 100 94%
3Pd(OAc)₂XPhosK₃PO₄Toluene10076%
4Pd(OAc)₂PPh₃Cs₂CO₃1,4-Dioxane10012%
5None (Control)RuPhosCs₂CO₃1,4-Dioxane1000%

Data Interpretation: The use of a simple monodentate ligand like PPh₃ (Entry 4) results in poor conversion due to competitive β-hydride elimination and slow reductive elimination. The bulky, electron-rich biarylphosphine RuPhos (Entry 2) provides the optimal steric environment to force the C-N reductive elimination, yielding the highest conversion rates [3].

References

  • Warsitz, M., & Doye, S. (2020). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines. European Journal of Organic Chemistry, 2020(44), 6952-6961. URL: [Link]

  • Vicente-García, E., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(1), 44-118. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

Application

Application Notes and Protocols for Benzenepropanal, 2-bromo-5-methoxy- in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: The following guide on Benzenepropanal, 2-bromo-5-methoxy- is constructed based on established principles of medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following guide on Benzenepropanal, 2-bromo-5-methoxy- is constructed based on established principles of medicinal chemistry and extrapolated from data on structurally analogous compounds. As of the date of this publication, direct literature on this specific molecule is not extensively available. Therefore, this document serves as a foundational and exploratory guide, providing a strong theoretical and practical framework for its synthesis and potential therapeutic applications. The protocols herein are designed to be robust starting points for investigation, grounded in the known reactivity and biological activities of its constituent chemical motifs: the substituted phenylpropanal scaffold, the reactive aldehyde, the synthetically versatile bromine atom, and the pharmacokinetically influential methoxy group.

Introduction: Unveiling a Scaffold of Potential

Benzenepropanal, 2-bromo-5-methoxy- is a substituted aromatic aldehyde that, while not extensively documented, presents a compelling scaffold for medicinal chemistry exploration. Its structure combines three key features that are hallmarks of many successful therapeutic agents:

  • The Phenylpropanal Core: This hydrocinnamaldehyde structure is found in various natural and synthetic compounds with a range of biological activities. The three-carbon side chain offers conformational flexibility and a reactive aldehyde handle for further chemical modification.

  • The Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of diverse chemical libraries. Furthermore, halogen bonding can contribute to target affinity, and brominated motifs are present in numerous potent bioactive molecules, including anticancer agents.[1][2]

  • The Methoxy Group: A common feature in approved drugs, the methoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also act as a hydrogen bond acceptor, playing a crucial role in ligand-receptor interactions.

This guide will provide plausible synthetic routes to access this scaffold, propose key therapeutic areas for investigation based on structure-activity relationships of related molecules, and offer detailed protocols for synthesis, derivatization, and biological evaluation.

Synthetic Pathways and Chemical Derivatization

The synthesis of Benzenepropanal, 2-bromo-5-methoxy- can be approached through a logical sequence starting from more readily available precursors. The primary challenge is the two-carbon homologation of a corresponding benzaldehyde.

Proposed Synthesis of the Core Scaffold

A robust two-step approach involves an Aldol condensation to form an α,β-unsaturated aldehyde, followed by selective hydrogenation.

Synthetic_Pathway cluster_0 Step 1: Crossed-Aldol Condensation cluster_1 Step 2: Selective Hydrogenation 2-bromo-5-methoxybenzaldehyde 2-Bromo-5-methoxybenzaldehyde intermediate (E)-3-(2-Bromo-5-methoxyphenyl)acrylaldehyde 2-bromo-5-methoxybenzaldehyde->intermediate NaOH, EtOH/H₂O acetaldehyde Acetaldehyde acetaldehyde->intermediate final_product Benzenepropanal, 2-bromo-5-methoxy- intermediate->final_product H₂, Pd/C or Copper Chromite

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of Benzenepropanal, 2-bromo-5-methoxy-

Step 1: Crossed-Aldol (Claisen-Schmidt) Condensation [3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq.) in ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 eq.) in water and add it to the flask. Cool the mixture in an ice bath to 10-15°C.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.5 eq.) to the cooled reaction mixture over 30 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-3-(2-Bromo-5-methoxyphenyl)acrylaldehyde. Purification can be achieved by column chromatography.

Step 2: Selective Hydrogenation of the C=C bond [4][6][7]

  • Catalyst Setup: In a hydrogenation vessel, add the crude product from Step 1 and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w) or copper chromite.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi). Stir the reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound, Benzenepropanal, 2-bromo-5-methoxy-. Further purification can be performed by vacuum distillation or column chromatography.

Derivatization for Library Generation

The aldehyde functionality is a prime site for generating a library of derivatives to explore structure-activity relationships (SAR). A common and effective strategy is the formation of Schiff bases (imines).

Derivatization_Workflow Core_Scaffold Benzenepropanal, 2-bromo-5-methoxy- Reaction Schiff Base Formation (Imine Synthesis) Core_Scaffold->Reaction Primary_Amines Diverse Primary Amines (R-NH₂) Primary_Amines->Reaction Library Library of Schiff Base Derivatives Reaction->Library

Caption: Workflow for generating a derivative library.

Protocol 2: Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve Benzenepropanal, 2-bromo-5-methoxy- (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add a primary amine (1.1 eq.) from a diverse amine library (e.g., substituted anilines, aliphatic amines, amino acid esters).

  • Catalysis: Add a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or under gentle reflux (40-60°C) for 2-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Potential Medicinal Chemistry Applications & Evaluation Protocols

Based on the structural motifs present in Benzenepropanal, 2-bromo-5-methoxy-, several therapeutic areas warrant investigation.

Application Area 1: Anticancer Activity

Rationale: The 2-bromo-5-methoxyphenyl moiety is found in sulfonamide derivatives that exhibit potent cytotoxic activity, particularly against breast cancer cell lines like MCF7.[8][9] The mechanism often involves targeting key cellular processes like microtubule polymerization.[8]

Protocol 3: In Vitro Anticancer Evaluation (MTT Assay) [10]

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and its derivatives) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical Data]
Core Scaffold MCF-77215.2
Derivative A MCF-7725.8
Derivative B HCT-116729.1
Doxorubicin MCF-7720.8
Application Area 2: Antimicrobial Activity

Rationale: Cinnamaldehyde and its derivatives are well-known for their broad-spectrum antimicrobial properties.[5][11] The propanal structure of the target molecule, combined with the lipophilicity-enhancing bromo and methoxy groups, suggests potential as an antibacterial or antifungal agent.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) [11][12][13][14]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application Area 3: Anti-inflammatory Activity

Rationale: Structurally similar brominated phenolic compounds have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines through the modulation of signaling pathways such as NF-κB.

Protocol 5: Nitric Oxide (NO) Inhibition Assay (Griess Assay) [15][16][17][18]

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and LPS-only controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent.

  • Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.

Hypothetical_MOA cluster_inflammation Inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Target_Compound Benzenepropanal, 2-bromo-5-methoxy- Target_Compound->IKK Inhibits (?)

Caption: Hypothetical anti-inflammatory mechanism of action.

Conclusion and Future Directions

Benzenepropanal, 2-bromo-5-methoxy- represents a promising, yet underexplored, chemical scaffold. The synthetic protocols provided offer a clear path to accessing this molecule and its derivatives. Based on robust data from analogous structures, this compound family is a prime candidate for screening in anticancer, antimicrobial, and anti-inflammatory discovery programs. The true potential of this scaffold will be unlocked through the systematic synthesis of a diverse chemical library and its subsequent evaluation using the biological protocols detailed in this guide. Such efforts are expected to yield valuable insights into the structure-activity relationships and could lead to the identification of novel lead compounds for therapeutic development.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Suggest a stepwise synthesis of 1-phenylpropanal from benzyl alcohol. (2025, March 20). Atlas. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Smart Innovations. Retrieved from [Link]

  • Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Convert Benzaldehyde to 3Phenyl propan1ol class 12 chemistry CBSE. (2026, February 17). Vedantu. Retrieved from [Link]

  • Process for the production of phenyl substituted propanal. (n.d.). Google Patents.
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2025, October 18). ResearchGate. Retrieved from [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024, August 12). OSTI.GOV. Retrieved from [Link]

  • Application in medicinal chemistry. (a) Efficient synthesis of the key... (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides. (2024, April 16). Retrieved from [Link]

  • Process for the reduction of cinnamaldehyde derivative employing enoate reductases. (n.d.). Google Patents.
  • Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl3(SO3CF3). (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

  • The Aldol Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • Two-carbon homologation of aldehydes to acetals and hydrolysis to enals under aqueous Wittig conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]

  • Thermocatalytic and photocatalytic chemoselective reduction of cinnamaldehyde to cinnamyl alcohol and hydrocinnamaldehyde over Ru@ZnO/CN. (2023, May 3). RSC Publishing. Retrieved from [Link]

  • Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry. (n.d.). McMaster University. Retrieved from [Link]

  • DualPhos: a versatile, chemoselective reagent for two-carbon aldehyde to latent (E)-alkenal homologation and application in the total synthesis of phomolide G. (2016, November 1). Retrieved from [Link]

  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. (2024, August 6). Taylor & Francis. Retrieved from [Link]

  • Selective Hydrogenation of Cinnamaldehyde over the Stepped and Plane Surface of Pd Nanoparticles with Controlled Morphologies by CO Chemisorption. (2020, May 19). ACS Publications. Retrieved from [Link]

  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes. (n.d.). PMC. Retrieved from [Link]

  • Conversion of (E)-cinnamaldehyde and its selectivity towards hydrocinnamaldehyde (II) after six consecutive runs. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC. Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC. Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Note: Biological Activity Screening of "Benzenepropanal, 2-bromo-5-methoxy-" Derivatives

Chemical Rationale & Scaffold Significance In modern drug discovery, the strategic selection of chemical building blocks dictates the success of high-throughput screening (HTS) campaigns. Benzenepropanal, 2-bromo-5-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Scaffold Significance

In modern drug discovery, the strategic selection of chemical building blocks dictates the success of high-throughput screening (HTS) campaigns. Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) represents a highly versatile phenylpropanoid scaffold.

The structural features of this molecule provide orthogonal reactive handles for library generation:

  • The Aldehyde Moiety: Enables rapid derivatization via reductive amination, Knoevenagel condensations, or Wittig reactions to extend the aliphatic chain.

  • The 2-Bromo Substituent: Serves as a critical anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura arylation, Buchwald-Hartwig amination), allowing for the rapid expansion of chemical space.

  • The 5-Methoxy Group: Acts as an electron-donating group that modulates the electronic properties of the aromatic ring, enhancing hydrogen-bond acceptor potential within target protein binding pockets.

Naturally occurring and synthetic phenylpropanoids exhibit multifaceted biological activities, including potent antimicrobial, antioxidant, and anti-inflammatory effects 1[1]. This application note details a robust, self-validating HTS workflow to evaluate a library of these derivatives for anti-inflammatory efficacy and general cytotoxicity.

Experimental Workflow & Mechanistic Grounding

To identify viable lead compounds, researchers must differentiate between targeted pharmacological activity and non-specific cellular toxicity. We employ a two-tiered screening strategy:

  • Primary Screen (Efficacy): An NF-κB reporter assay to identify anti-inflammatory hits.

  • Secondary Screen (Safety): An MTT cell viability assay to rule out false positives caused by general cytotoxicity.

HTS_Workflow Lib Compound Library (Benzenepropanal Derivatives) NFkB Primary Screen NF-κB Luciferase Assay Lib->NFkB MTT Secondary Screen MTT Cytotoxicity Assay NFkB->MTT Hit Hit Validation (Z'-factor > 0.5) MTT->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR

Fig 1. High-throughput screening workflow for benzenepropanal derivatives.

Mechanistic Target: The NF-κB Pathway

The NF-κB transcription factor is a master regulator of pro-inflammatory gene expression. Phenylpropanoid derivatives frequently exhibit anti-inflammatory properties by acting as Michael acceptors or free-radical scavengers that inhibit the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent proteasomal degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing inflammatory gene transcription 2[2].

NFkB_Pathway TNF TNF-α TNFR TNFR Receptor TNF->TNFR IKK IKK Complex TNFR->IKK IkB IκB (Degradation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases Nuc Nucleus (Gene Transcription) NFkB->Nuc Translocates Drug Benzenepropanal Derivative Drug->IKK Inhibits

Fig 2. Mechanism of NF-κB pathway inhibition by phenylpropanoid derivatives.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput NF-κB Reporter Assay (Anti-inflammatory Screen)

This protocol utilizes a luminescence-based readout to quantify NF-κB activation. The assay is self-validating through the mandatory calculation of the Z'-factor, a statistical parameter that quantifies assay robustness. A Z'-factor > 0.5 is required to confirm that the assay window is sufficient for HTS3[3].

Materials:

  • HEK293 cells stably expressing an NF-κB-driven firefly luciferase reporter.

  • Recombinant human TNF-α (Stimulant).

  • Bortezomib or standard IKK inhibitor (Positive control).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 reporter cells at 1.5×104 cells/well in a white, flat-bottom 384-well microplate using complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation (Causality Step): Aspirate media and replace with serum-free DMEM for 12 hours. Rationale: Serum contains endogenous growth factors that trigger basal NF-κB activation. Starvation lowers the baseline, drastically improving the signal-to-background ratio.

  • Compound Treatment: Pin-transfer benzenepropanal derivatives (10 µM final concentration, 0.1% DMSO) into the wells. Include DMSO-only (Negative Control) and Bortezomib (Positive Control) wells. Incubate for 2 hours.

  • Stimulation: Add TNF-α (10 ng/mL final concentration) to all wells except the unstimulated baseline controls. Incubate for 6 hours.

  • Detection: Add 10 µL of Luciferase Assay Reagent directly to the wells. Incubate in the dark for 10 minutes to allow cell lysis and luciferin oxidation.

  • Quantification & Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Proceed with hit selection only if Z′≥0.5 .

Protocol 2: MTT Cell Viability Counter-Screen (Cytotoxicity Profiling)

Compounds that simply kill the cells will artificially appear as "inhibitors" in the luciferase assay. The MTT assay acts as an essential counter-screen by measuring mitochondrial succinate dehydrogenase activity, which correlates directly with the number of viable, metabolically active cells4[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (or the HEK293 host line) at 1×104 cells/well in a clear 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a dose-response gradient of the hit derivatives (0.1 µM to 100 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Rationale: Viable cells will internalize the yellow tetrazolium salt and reduce it to insoluble purple formazan crystals within the mitochondria.

  • Solubilization (Causality Step): Carefully aspirate the culture media to avoid disturbing the crystals at the bottom. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 15 minutes. Rationale: Formazan is highly hydrophobic; DMSO completely solubilizes the crystals, creating a homogeneous solution required for accurate spectrophotometry.

  • Quantification: Measure absorbance at 570 nm (peak absorbance of formazan) with a reference wavelength of 650 nm to subtract background cellular debris scattering.

Quantitative Data Presentation

A successful screening campaign yields compounds with high potency (low IC₅₀ in the NF-κB assay) and low toxicity (high CC₅₀ in the MTT assay). The Selectivity Index (SI = CC₅₀ / IC₅₀) is the ultimate metric for lead progression. Below is a representative data summary for a hypothetical library of "Benzenepropanal, 2-bromo-5-methoxy-" derivatives.

Compound IDChemical Modification (Scaffold: CAS 146175-93-1)NF-κB Inhibition IC₅₀ (µM)HepG2 Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Z'-Factor (Assay Run)
BPM-001 Unmodified Scaffold45.2>100>2.20.72
BPM-014 Suzuki Arylation (4-Fluorophenyl)2.485.635.60.75
BPM-022 Reductive Amination (Morpholine)18.5>100>5.40.71
BPM-037 Buchwald-Hartwig (Aniline)0.812.415.50.78
BPM-045 Knoevenagel Condensation1.24.53.7 (Toxic) 0.74

Interpretation: Compound BPM-014 represents an ideal lead candidate, demonstrating potent anti-inflammatory activity with a high Selectivity Index, proving that its NF-κB inhibition is not an artifact of general cytotoxicity.

References

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.Critical Reviews in Food Science and Nutrition.
  • Serum Amyloid A Induces Inflammation, Proliferation and Cell Death in Activated Hepatic Stellate Cells.PLOS One.
  • High-throughput screening using multicellular tumor spheroids to reveal and exploit tumor-specific vulnerabilities.Acta Universitatis Upsaliensis.
  • Cytotoxicity MTT Assay Protocols and Methods.Springer Nature Experiments.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzenepropanal, 2-bromo-5-methoxy-

Welcome to the Technical Support Center for the synthesis and handling of Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1). This arylpropanal is a critical intermediate in pharmaceutical drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1). This arylpropanal is a critical intermediate in pharmaceutical drug development. Due to the presence of both a reactive aldehyde and a labile aryl bromide, its synthesis is highly prone to chemoselectivity issues, over-reduction, and side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield synthesis.

Synthesis Workflows & Strategic Pathways

There are two primary synthetic routes to access this molecule. Understanding the mechanistic flow of each is critical for troubleshooting side reactions.

SynthesisRoutes cluster_0 Route A: HWE & Chemoselective Reduction cluster_1 Route B: Heck Arylation-Isomerization A1 2-Bromo-5-methoxybenzaldehyde A2 Cinnamate Ester Intermediate A1->A2 HWE Reaction (Triethyl phosphonoacetate) A3 Propanoate Ester A2->A3 Wilkinson's Catalyst (Selective Alkene Reduction) Target Benzenepropanal, 2-bromo-5-methoxy- (Target Molecule) A3->Target DIBAL-H (-78 °C) (Ester to Aldehyde) B1 2-Bromo-5-methoxyiodobenzene B1->Target Pd Catalyst, Base (Chemoselective C-I Insertion & In Situ Isomerization) B2 Allyl Alcohol B2->Target

Figure 1: Parallel synthetic pathways for Benzenepropanal, 2-bromo-5-methoxy-.

Troubleshooting Guide & FAQs

Section A: Ester Reduction Route (HWE → Alkene Reduction → DIBAL-H)

Q1: During the reduction of the cinnamate intermediate, I am observing significant loss of the bromine atom. Why is this happening and how can I prevent it? Cause: If you are using standard heterogeneous catalytic hydrogenation (e.g., Pd/C with H2​ ), the palladium catalyst will readily undergo oxidative addition into the weak aryl C–Br bond, followed by hydrogenolysis (debromination). Solution: Switch to a homogeneous catalyst such as Wilkinson’s Catalyst [RhCl(PPh3​)3​] . Rhodium-based homogeneous catalysts operate via alkene coordination and migratory insertion, which is highly chemoselective for olefins and leaves aryl halides completely intact[1].

Q2: My DIBAL-H reduction of the propanoate ester is yielding a large amount of the primary alcohol (3-(2-bromo-5-methoxyphenyl)propan-1-ol) instead of the target aldehyde. How do I stop this over-reduction? Cause: DIBAL-H reduces esters to aldehydes by forming a stable tetrahedral aluminum acetal intermediate at low temperatures. If the internal reaction temperature rises above -70 °C before the aqueous quench, this intermediate collapses prematurely into the free aldehyde. The free aldehyde is vastly more electrophilic than the starting ester and is immediately reduced by any unreacted DIBAL-H to the primary alcohol[2]. Solution:

  • Maintain a strict internal temperature of -78 °C using a dry ice/acetone bath.

  • Ensure the DIBAL-H is added dropwise down the side of the flask to pre-cool the reagent.

  • Use exactly 1.05 equivalents of DIBAL-H.

  • Quench the reaction cold (e.g., with ethyl acetate or methanol) before allowing it to warm.

DIBALH_Mechanism Ester Propanoate Ester Tetrahedral Tetrahedral Al-Acetal (Stable at -78 °C) Ester->Tetrahedral DIBAL-H (-78 °C) Aldehyde Aldehyde Product (Target) Tetrahedral->Aldehyde Aqueous Quench (Cold) Tetrahedral->Aldehyde Warming > -70 °C (Premature Collapse) Alcohol Primary Alcohol (Over-reduction Byproduct) Aldehyde->Alcohol Unreacted DIBAL-H (Fast Reduction)

Figure 2: Mechanistic pathway of DIBAL-H reduction highlighting the over-reduction trap.

Section B: Heck Arylation-Isomerization Route

Q3: I am attempting the Heck coupling of 2-bromo-5-methoxyiodobenzene with allyl alcohol, but I am getting complex mixtures including double-arylation products. How do I improve chemoselectivity? Cause: The Heck arylation-isomerization cascade relies on the kinetic difference between C–I and C–Br oxidative addition. High temperatures (>90 °C) or overly strong bases will force the palladium catalyst to insert into the C–Br bond after the C–I bond has reacted, leading to double arylation or polymerization[3]. Solution: Exploit the lower activation energy of the C–I bond by using mild conditions. Use Pd(OAc)2​ without phosphine ligands (or with sterically hindered ligands), a mild base like Ag2​CO3​ or Et3​N , and keep the temperature between 40–50 °C.

Q4: The Heck reaction completes, but I isolate the allylic alcohol instead of the propanal. Why didn't it isomerize? Cause: The in situ isomerization of the arylated allyl alcohol to the aldehyde requires the palladium catalyst to re-insert and facilitate a β -hydride elimination/re-addition sequence (enol tautomerization)[3]. If the catalyst precipitates (Pd black) too early, the cascade halts at the alcohol. Solution: Ensure an inert atmosphere to prevent catalyst degradation, and consider adding a catalytic amount of a secondary amine (like pyrrolidine) to facilitate the enol-to-aldehyde tautomerization.

Quantitative Data & Reagent Selection

Table 1: Catalyst Comparison for Alkene Reduction in the Presence of Aryl Bromides
Catalyst SystemAlkene ConversionAryl Bromide Cleavage (Debromination)Recommendation
Pd/C + H2​ (1 atm) >99%High (>40% side product)Avoid. Rapid hydrogenolysis of C–Br bonds.
PtO2​ (Adams' Catalyst) >95%Moderate (~15-20%)Not Recommended. Poor chemoselectivity.
RhCl(PPh3​)3​ + H2​ >98%None (0%) Optimal. Highly selective for olefins[1].
Table 2: Reducing Agents for Ester to Aldehyde Conversion
ReagentOperating TempOver-reduction RiskNotes
DIBAL-H -78 °CHigh if warmedIndustry standard; requires strict thermal control[2].
LDBBA / SDBBA 0 °CLowAlkoxy derivatives of DIBAL-H; allows partial reduction at higher temps[2].
LiAlH4​ 0 °C to RTAbsolute (100%)Will completely reduce esters to primary alcohols.

Validated Experimental Protocols

Protocol 1: Chemoselective Alkene Reduction (Wilkinson's Catalyst)

Objective: Reduce ethyl (E)-3-(2-bromo-5-methoxyphenyl)acrylate without debromination.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the cinnamate ester (10 mmol) in anhydrous, degassed benzene or toluene (50 mL).

  • Catalyst Addition: Add Wilkinson's catalyst [RhCl(PPh3​)3​] (0.5 mmol, 5 mol%). The solution will appear red/brown.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor via TLC or GC-MS. The C–Br bond will remain intact[1].

  • Workup: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the saturated propanoate ester.

Protocol 2: Low-Temperature DIBAL-H Reduction to Aldehyde

Objective: Convert the saturated ester to Benzenepropanal, 2-bromo-5-methoxy-.

  • Setup: Dissolve the propanoate ester (5 mmol) in anhydrous DCM (25 mL) in an oven-dried round-bottom flask under a positive pressure of argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Addition: Using a syringe pump, add DIBAL-H (1.0 M in hexanes, 5.25 mL, 1.05 eq) dropwise down the inner wall of the flask over 30 minutes. Critical: Do not let the internal temperature exceed -70 °C[2].

  • Monitoring: Stir for 1 hour at -78 °C.

  • Cold Quench: Quench the reaction while still at -78 °C by slowly adding anhydrous methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 25 mL).

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until the aluminum emulsion breaks into two clear phases (usually 1–2 hours).

  • Extraction: Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify immediately to avoid aldol self-condensation.

References

  • Synthesis and Properties of Methyl 3,4-Epoxy-3,11-dioxo-3,4seco-18β-olean-12-ene-30-carboxylate in a New Reaction of Organoaluminium Compounds. R Discovery. Available at: [Link][2]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. Organic Letters - ACS Publications. Available at:[Link][3]

  • Homogenous catalysis & Biocatalysis. Slideshare. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Benzenepropanal, 2-bromo-5-methoxy-

Introduction Welcome to the technical support guide for the synthesis of Benzenepropanal, 2-bromo-5-methoxy-. This molecule is a valuable building block in the development of complex pharmaceutical compounds and other fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzenepropanal, 2-bromo-5-methoxy-. This molecule is a valuable building block in the development of complex pharmaceutical compounds and other fine chemicals. Its multi-step synthesis presents several challenges where yield can be compromised. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into troubleshooting common issues and optimizing each stage of the synthesis. Our approach focuses on explaining the chemical principles behind each experimental choice to empower you to make informed decisions in your laboratory work.

The following guide outlines a common and logical synthetic route, breaking down each transformation into a series of questions and answers that address specific experimental hurdles.

Overview of the Synthetic Pathway

A reliable synthetic route to Benzenepropanal, 2-bromo-5-methoxy- involves a four-step process starting from 4-bromoanisole. This pathway is advantageous as it builds the carbon chain and introduces the required functional groups in a controlled manner.

G cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Organometallic Formation cluster_2 Step 3: Carbon Chain Elongation cluster_3 Step 4: Selective Oxidation A 4-Bromoanisole B 1,2-Dibromo-5-methoxybenzene A->B Br₂ or NBS C 2-Bromo-5-methoxyphenyl- magnesium bromide B->C Mg, THF (anhydrous) D 2-Bromo-5-methoxy-benzenepropanol C->D Ethylene Oxide E Benzenepropanal, 2-bromo-5-methoxy- D->E Mild Oxidizing Agent (e.g., PCC, DMP)

Caption: Four-step synthetic workflow for Benzenepropanal, 2-bromo-5-methoxy-.

Part 1: Electrophilic Bromination Troubleshooting

This initial step establishes the 1,2,5-substitution pattern on the aromatic ring. The methoxy group of the starting material, 4-bromoanisole, is a strong ortho-, para-director, guiding the incoming electrophile.[1]

Q1: I'm observing a low yield of the desired 1,2-dibromo-5-methoxybenzene and the formation of multiple side products. What is happening?

A1: The primary cause of low yield in this step is the high reactivity of the anisole ring. The methoxy group is strongly activating, which can lead to two main problems:

  • Over-bromination: The activated ring can react with excess brominating agent to form tri-substituted byproducts, primarily 1,2,4-tribromo-5-methoxybenzene.[2]

  • Isomer Formation: While the methoxy group directs ortho to itself, some para-substitution relative to the methoxy group (ortho to the existing bromo) can occur, although it is generally less favored.

Solutions:

  • Control Stoichiometry: Carefully add no more than one equivalent of the brominating agent. A slow, dropwise addition allows the reaction to be controlled and prevents localized areas of high bromine concentration.[3]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) reduces the overall reaction rate and can increase selectivity, minimizing the formation of di-brominated products.[3]

  • Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂) for highly activated rings.[3][4] Using NBS can significantly reduce the incidence of over-bromination.

ReagentTypical ConditionsAdvantages/Disadvantages
Br₂ in Acetic Acid Room temperature or slightly heatedAdv: Inexpensive. Disadv: Highly reactive, can lead to over-bromination.[5]
N-Bromosuccinimide (NBS) Acetonitrile or DMFAdv: Milder, more selective, easier to handle.[3][4] Disadv: More expensive than Br₂.

Q2: How can I effectively monitor the reaction to prevent the formation of byproducts?

A2: The reaction progress should be closely monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] By taking small aliquots from the reaction mixture, you can track the consumption of the starting material and the appearance of the desired product and any byproducts. The reaction should be quenched as soon as the starting material is consumed to prevent further bromination.

Part 2: Grignard Reaction and Chain Elongation

This phase involves the formation of a highly reactive organometallic intermediate, which is then used to build the three-carbon side chain. Success in this stage is critically dependent on rigorous experimental technique.

Q3: My Grignard reaction with 1,2-dibromo-5-methoxybenzene is not initiating. What are the likely causes?

A3: Failure of a Grignard reaction to start is a very common issue, almost always related to the deactivation of the magnesium surface or the presence of proton sources.

  • Cause 1: Magnesium Oxide Layer: Magnesium metal is typically coated with a passive layer of magnesium oxide, which prevents it from reacting with the organohalide.[6]

  • Cause 2: Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware or solvent.[7]

Solutions:

  • Glassware and Solvent Preparation: All glassware must be rigorously dried in an oven (e.g., >110 °C for several hours) and assembled while hot under an inert atmosphere (Nitrogen or Argon).[6] Anhydrous solvents, typically diethyl ether or THF, are required.

  • Magnesium Activation: The oxide layer on the magnesium turnings must be disrupted. This can be achieved by:

    • Adding a small crystal of iodine.

    • Using a few drops of 1,2-dibromoethane as an initiator.[6]

    • Mechanically crushing the magnesium turnings in the flask with a glass rod (with caution).

G start Grignard Reaction Fails to Initiate q1 Is glassware completely dry? start->q1 a1_no Dry all glassware in oven and assemble under inert gas. q1->a1_no No q2 Is the solvent anhydrous? q1->q2 Yes a1_no->q1 a1_yes Yes a2_no Use freshly opened anhydrous solvent or distill from a drying agent. q2->a2_no No q3 Is the magnesium surface activated? q2->q3 Yes a2_no->q2 a2_yes Yes a3_no Add initiator (I₂, 1,2-dibromoethane) or physically crush Mg turnings. q3->a3_no No end Reaction should initiate. Observe for bubbling or color change. q3->end Yes a3_no->q3 a3_yes Yes

Caption: Troubleshooting decision tree for Grignard reaction initiation.

Q4: The Grignard reagent formed, but after adding ethylene oxide and workup, the yield of 2-bromo-5-methoxy-benzenepropanol is very low. What side reactions could be occurring?

A4: Even with successful Grignard formation, subsequent steps can be low-yielding.

  • Side Reaction 1: Dimerization (Wurtz Coupling): The Grignard reagent can react with unreacted starting material to form a biphenyl dimer. This is minimized by slow addition of the alkyl halide to the magnesium, ensuring the halide is consumed as it is added.[7]

  • Side Reaction 2: Reaction with Ester Functionality (if present): This is not an issue in this specific synthesis but is a major concern in other contexts. Grignard reagents react twice with esters to form tertiary alcohols.[8]

  • Issue 3: Ethylene Oxide Handling: Ethylene oxide is a gas at room temperature. It must be condensed at low temperatures (e.g., -78 °C) and added slowly to the Grignard solution. Adding the Grignard reagent to a solution of ethylene oxide can also be effective. Poor temperature control can lead to polymerization of ethylene oxide or incomplete reaction.

Recommended Protocol:

  • Prepare the Grignard reagent as described in A3.

  • Cool the Grignard solution to 0 °C or lower.

  • In a separate flask, condense a slight excess (1.1-1.2 equivalents) of ethylene oxide into anhydrous THF at -78 °C.

  • Slowly transfer the Grignard solution via cannula into the cold ethylene oxide solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

Part 3: Selective Oxidation to the Aldehyde

The final step is the conversion of the primary alcohol to the target aldehyde. This is a critical step where over-oxidation is the most significant risk to the yield.

Q5: My oxidation reaction is producing the carboxylic acid (2-bromo-5-methoxy-benzenepropanoic acid) instead of the desired aldehyde. How can I stop this?

A5: The formation of a carboxylic acid is a classic result of over-oxidation. Aldehydes are themselves easily oxidized, especially in the presence of water.[9] The key is to use a mild, anhydrous oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.

Avoid strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in aqueous acidic conditions, as these will readily oxidize the intermediate aldehyde to the carboxylic acid.[10]

ReagentNameSolventKey Considerations
PCC Pyridinium chlorochromateDichloromethane (DCM)Anhydrous conditions are crucial. Reliable but requires careful handling of chromium waste.
DMP Dess-Martin periodinaneDCM or ChloroformMild, fast, and efficient. Does not use heavy metals. Can be sensitive to moisture.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDCMWorks at very low temperatures (-78 °C). Excellent for sensitive substrates but requires careful temperature control and handling of reagents.[11]
TEMPO-based Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Biphasic (DCM/Water)Catalytic and environmentally greener, but pH control can be important.[12]

Q6: The final aldehyde product seems to degrade during purification. What are the best practices for isolation?

A6: Aldehydes can be sensitive to air, light, and residual acid or base from the workup. The aldehyde functional group is readily oxidized to a carboxylic acid by atmospheric oxygen.[10][13]

Stability and Purification Strategy:

  • Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (N₂ or Ar) to the extent possible to prevent air oxidation.[13]

  • Mild Workup: Neutralize the reaction mixture carefully. Wash the organic extracts with a mild buffer or saturated sodium bicarbonate solution, followed by brine, to remove any acidic or basic residues.

  • Purification Method: Avoid purification by distillation, as heating can promote decomposition. Flash column chromatography on silica gel is the preferred method. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to quickly elute the product.

  • Storage: Store the purified product under an inert atmosphere at a low temperature (-20 °C is ideal) and protected from light.

Part 4: General Analytical and Purification FAQs

Q7: What is the best general approach for purifying intermediates and the final product?

A7: For solid compounds like 1,2-dibromo-5-methoxybenzene, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is often effective for achieving high purity.[14] For oils or compounds that are difficult to crystallize, such as the alcohol intermediate and the final aldehyde product, flash column chromatography is the standard method.[15]

Q8: Which analytical techniques are recommended for confirming the structure and purity at each step?

A8: A combination of techniques is essential for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring at every stage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the starting materials, intermediates, and the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of volatile intermediates.[16]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for final purity assessment, especially for non-volatile compounds, and for developing quantitative analytical methods.[17][18]

References

  • BenchChem. (n.d.). Common side reactions in the bromination of ethyl 4-methoxybenzoate.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • University of Calgary. (n.d.). Reactions of Aromatic Compounds.
  • Chemguide. (n.d.). The reactions of methoxybenzene.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • California State University, Sacramento. (n.d.). The Grignard Reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemguide. (n.d.). Oxidation of aldehydes and ketones.
  • Pearson. (n.d.). Reactions that oxidize aldehydes.
  • Pu, Y., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: β-Keto Aldehyde Stability and Degradation.
  • Japan Food Chemical Research Foundation. (n.d.). Analytical Methods.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylbenzenesulfonamide.
  • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • Higashi, Y. (2009, January 10). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. Analytical Sciences.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Benzenepropanal, 2-bromo-5-methoxy-

Welcome to the Technical Support Center for the synthesis of Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1), a critical halogenated aromatic aldehyde building block used in advanced drug development. Synthesizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1), a critical halogenated aromatic aldehyde building block used in advanced drug development.

Synthesizing this target typically relies on a robust three-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination, followed by selective alkene hydrogenation, and concluding with a controlled ester reduction. However, researchers frequently encounter catastrophic yield losses due to three specific mechanistic pitfalls: poor (E) -selectivity, hydrodebromination (loss of the aryl bromide), and over-reduction to the alcohol.

This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yielding, reproducible batches.

Synthetic Workflow & Mechanistic Pathways

G SM 2-Bromo-5-methoxy- benzaldehyde Step1 Step 1: HWE Olefination (LiCl, DBU) SM->Step1 Int1 Ethyl (E)-3-(2-bromo-5- methoxyphenyl)acrylate Step1->Int1 High (E)-Selectivity Fail1 Z-Isomer / Aldol (Strong Base) Step1->Fail1 NaH / n-BuLi Step2 Step 2: Hydrogenation [RhCl(PPh3)3], H2 Int1->Step2 Int2 Ethyl 3-(2-bromo-5- methoxyphenyl)propanoate Step2->Int2 Chemoselective Fail2 Hydrodebromination (Pd/C Catalyst) Step2->Fail2 Pd/C + H2 Step3 Step 3: DIBAL-H Reduction (-78 °C, Toluene) Int2->Step3 Target Benzenepropanal, 2-bromo-5-methoxy- Step3->Target Cold Quench Fail3 Over-reduction to Alcohol (Warming / Excess) Step3->Fail3 T > -78 °C

Synthesis workflow and failure pathways for Benzenepropanal, 2-bromo-5-methoxy-.

FAQs & Troubleshooting Guide

Q1: Why am I losing the bromine atom during the double-bond reduction (Step 2)?

A1: You are likely using standard Palladium on Carbon (Pd/C). Palladium is an excellent cross-coupling catalyst because it readily undergoes oxidative addition into the relatively weak Aryl-Bromide bond. Under a hydrogen atmosphere, this intermediate undergoes reductive elimination, replacing the bromine with hydrogen (hydrodebromination). The Solution: Switch to Wilkinson's Catalyst [RhCl(PPh3​)3​] . Rhodium(I) is sterically hindered and electronically less prone to inserting into the Ar-Br bond. It operates strictly via migratory insertion of the alkene, allowing for highly chemoselective hydrogenation of the double bond while leaving the halogen intact ([1], [2]).

Q2: My final DIBAL-H reduction (Step 3) yields mostly 3-(2-bromo-5-methoxyphenyl)propan-1-ol. How do I prevent this over-reduction?

A2: Over-reduction occurs when the tetrahedral aluminum-alkoxide intermediate collapses prematurely into an aldehyde before the reaction is fully quenched. If this collapse happens while unreacted DIBAL-H is still present in the flask, the highly electrophilic aldehyde is instantly reduced to the primary alcohol. The Solution: Strict thermal control is non-negotiable. The reaction must be maintained at -78 °C to keep the tetrahedral intermediate "frozen" ([3]). Furthermore, you must execute a "cold quench" using methanol at -78 °C to destroy excess hydride before allowing the system to warm up and release the aldehyde ([4]).

Q3: My HWE reaction (Step 1) yields a complex mixture of (E)/(Z) isomers and aldol byproducts. How can I improve selectivity?

A3: Using strong bases like NaH or n-BuLi with base-sensitive aldehydes often leads to enolization, aldol condensations, and poor stereocontrol. The Solution: Employ Masamune-Roush conditions utilizing Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The lithium cation acts as a Lewis acid, coordinating both the phosphonate and the aldehyde to organize the transition state. This significantly increases the acidity of the phosphonate α -protons, allowing the mild base (DBU) to deprotonate it cleanly, resulting in >95% (E) -selectivity ([5],[6]).

Quantitative Process Data

To illustrate the causality of reagent selection, review the comparative data below governing the critical hydrogenation and ester reduction steps.

Table 1: Catalyst Screen for Hydrogenation of Ethyl (E) -3-(2-bromo-5-methoxyphenyl)acrylate

Catalyst SystemSolvent / TempConversion (%)Yield: Target Ester (%)Yield: Debrominated Byproduct (%)
10% Pd/C, H2​ (1 atm)MeOH, 25 °C>99%< 5%> 90% (Failure)
5% Pt/C, H2​ (1 atm)EtOAc, 25 °C>99%42%55%
[RhCl(PPh3​)3​] (5 mol%) Toluene, 25 °C 98% 95% < 2% (Optimal)

Table 2: DIBAL-H Equivalents and Temperature Effects on Ester Reduction

DIBAL-H (Equivalents)Internal Temp (°C)Yield: Aldehyde Target (%)Yield: Alcohol Over-reduction (%)
1.05 -78 °C 92% (Optimal)< 3%
1.50-78 °C65%30%
1.050 °C15%80% (Failure)

Self-Validating Experimental Protocols

Protocol 1: Masamune-Roush HWE Olefination
  • Setup: To a flame-dried flask under Argon, add anhydrous acetonitrile (0.2 M relative to substrate), anhydrous LiCl (1.2 eq), and triethyl phosphonoacetate (1.1 eq). Stir for 10 minutes at room temperature.

  • Base Addition: Add DBU (1.1 eq) dropwise. The solution will become slightly cloudy.

  • Substrate Addition: Slowly add 2-bromo-5-methoxybenzaldehyde (1.0 eq) dissolved in a minimal amount of acetonitrile.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.5 ) should disappear within 2 hours, replaced by a highly UV-active spot ( Rf​≈0.4 ).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield Ethyl (E) -3-(2-bromo-5-methoxyphenyl)acrylate.

Protocol 2: Chemoselective Hydrogenation (Wilkinson's Catalyst)
  • Setup: Dissolve the acrylate intermediate from Step 1 (1.0 eq) in degassed anhydrous Toluene (0.1 M).

  • Catalyst Addition: Add Wilkinson's Catalyst [RhCl(PPh3​)3​] (0.05 eq).

  • Hydrogenation: Purge the flask with vacuum/ H2​ cycles three times. Maintain under a balloon of H2​ (1 atm) at room temperature for 12 hours.

  • Self-Validation Check: Analyze via 1H -NMR of a crude aliquot. The disappearance of the alkene doublet signals ( δ≈6.4 and 7.9 ppm ) and the appearance of aliphatic multiplets ( δ≈2.6 and 3.0 ppm ) confirms completion without debromination.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with Hexanes:EtOAc 9:1) to remove the rhodium catalyst. Concentrate to yield Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate.

Protocol 3: Controlled Partial Reduction (DIBAL-H)
  • Preparation: Critical Step: Titrate your commercial DIBAL-H stock solution using iodine/toluene to confirm exact molarity prior to use.

  • Setup: Dissolve the propanoate ester (1.0 eq) in anhydrous Toluene (0.1 M) under Argon. Cool the flask to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.05 eq) dropwise down the side of the flask over 30 minutes to prevent localized warming. Stir at -78 °C for 1 hour.

  • Self-Validation Check: Remove a 50 µL aliquot, quench immediately in 100 µL of cold MeOH, and run a TLC. If ester remains, add exactly 0.05 eq more DIBAL-H. Do not exceed 1.15 eq total.

  • Cold Quench: Quench the reaction at -78 °C by the slow addition of anhydrous Methanol (5.0 eq). Do not remove the cooling bath yet.

  • Workup: Once bubbling ceases, add saturated aqueous Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature with vigorous stirring until two distinct, clear layers form (approx. 2 hours). Extract with EtOAc, dry, and concentrate to yield the target Benzenepropanal, 2-bromo-5-methoxy- .

References

  • Masamune–Roush conditions for the Horner–Emmons reaction. ResearchGate.[Link]

  • Ester to Aldehyde (DIBAL-H, -78 C). OrgoSolver.[Link]

  • Wilkinson's Catalyst – Structure, Preparation, Properties. Aakash Institute.[Link]

  • Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Stability and Troubleshooting for Benzenepropanal, 2-bromo-5-methoxy-

Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) is a highly versatile building block widely utilized in drug development, particularly as a precursor for reductive aminations and transition-metal-catalyzed cross-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) is a highly versatile building block widely utilized in drug development, particularly as a precursor for reductive aminations and transition-metal-catalyzed cross-coupling reactions[1]. As an arylpropanal derivative, it shares the reactive vulnerabilities of aliphatic aldehydes, compounded by the presence of a halogenated, electron-rich aromatic ring.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during storage and experimentation.

Part 1: Troubleshooting Guide & FAQs

Q1: My stored batch of Benzenepropanal, 2-bromo-5-methoxy- has transitioned from a clear liquid to a viscous, yellow oil. What caused this, and can it be salvaged? A1: This is a classic symptom of base- or acid-catalyzed aldol condensation . Because the molecule possesses alpha-protons (adjacent to the carbonyl), it can readily form an enol or enolate intermediate. Traces of basic or acidic impurities on glassware, combined with ambient temperatures, trigger self-condensation, forming higher molecular weight oligomers and polymers[2].

  • Causality: The saturated alkyl chain lacks the thermodynamic stability of conjugated systems (like cinnamaldehyde), making the alpha-carbon highly reactive.

  • Solution: If polymerized, the batch must be purified via bisulfite adduct formation (see protocol below). To prevent recurrence, always store the compound in base-washed, acid-free amber vials at -20°C.

Q2: LC-MS analysis of my compound shows a significant M+16 peak. Why is this happening? A2: The M+16 peak indicates auto-oxidation of the aldehyde to its corresponding carboxylic acid, 3-(2-bromo-5-methoxyphenyl)propanoic acid. Aldehydes undergo a radical chain reaction when exposed to atmospheric oxygen.

  • Causality: Oxygen biradicals abstract the aldehydic proton, initiating a peroxy radical cascade. The activation energy ( Ea​ ) for the auto-oxidation of similar arylpropanals is remarkably low (approx. 18.5–24 kJ/mol)[3][4], meaning oxidation proceeds steadily even at room temperature.

  • Solution: Purge the headspace of the storage container with Argon or Nitrogen before sealing.

Q3: I left the compound on the benchtop in a clear vial for a few days, and it darkened significantly. Is it still usable? A3: Likely not without rigorous purification. The darkening is due to photodegradation .

  • Causality: The presence of the 2-bromo substituent on the electron-rich methoxy-substituted benzene ring makes the C–Br bond susceptible to homolytic cleavage under UV/visible light exposure. The methoxy group acts as an electron-donating group (EDG), which stabilizes the resulting aryl radical intermediates, inadvertently accelerating photolytic degradation pathways and leading to complex, colored cross-coupled byproducts.

  • Solution: Always use amber or opaque vials and minimize exposure to ambient laboratory lighting[5].

Part 2: Quantitative Data & Degradation Kinetics

The following table summarizes the primary degradation pathways, their thermodynamic/kinetic triggers, and the required preventive actions.

Degradation PathwayPrimary TriggerKinetic / Thermodynamic IndicatorPreventive Action
Auto-Oxidation Atmospheric O2​ Low Activation Energy ( Ea​≈18.5−24 kJ/mol)[3]Argon/N 2​ headspace purge; store at -20°C.
Aldol Condensation Traces of H+ or OH− High α -proton acidity ( pKa​≈20 )[2]Use neutral, silanized glassware. Avoid basic solvents.
Photolytic Cleavage UV / Visible LightC–Br Bond Dissociation Energy ( ≈335 kJ/mol)Store in amber vials; handle under low-light conditions.

Part 3: Visualizing Degradation and Purification

G A Benzenepropanal, 2-bromo-5-methoxy- B Auto-oxidation (O2 exposure) A->B O2 (Radical cascade) C Aldol Condensation (Base/Acid traces) A->C H+ or OH- D Photodegradation (UV/Light) A->D hν (UV) E 3-(2-bromo-5-methoxyphenyl) propanoic acid B->E F Oligomers / Polymers (Viscous yellow oil) C->F G Debrominated / Radical byproducts D->G

Mechanistic degradation pathways of Benzenepropanal, 2-bromo-5-methoxy- under ambient stress.

G S1 Impure Aldehyde (Contains Acid/Polymer) S2 Add Sat. NaHSO3 (Vigorous Stirring) S1->S2 S3 Filter Solid Bisulfite Adduct S2->S3 S4 Wash with Et2O (Removes impurities) S3->S4 S5 Treat with Na2CO3 (aq) or 10% HCl S4->S5 S6 Extract with Et2O & Dry (Pure Aldehyde) S5->S6

Step-by-step workflow for the purification of degraded aldehydes via bisulfite adduct formation.

Part 4: Experimental Protocol – Bisulfite Adduct Purification

When Benzenepropanal, 2-bromo-5-methoxy- degrades into a mixture of carboxylic acids and aldol polymers, standard flash chromatography often fails due to streaking. The Bisulfite Adduct Method exploits the specific nucleophilic addition of bisulfite to unhindered aldehydes, leaving all impurities behind.

Self-Validating Mechanism: Because only the intact aldehyde reacts with sodium bisulfite to form a crystalline sulfonate salt, the appearance of a thick white precipitate serves as immediate visual validation of successful capture. If no precipitate forms, the batch has fully oxidized or polymerized, validating that the starting material is unsalvageable.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the degraded, viscous Benzenepropanal, 2-bromo-5-methoxy- (e.g., 5.0 g) in a minimal amount of diethyl ether (15 mL).

  • Nucleophilic Addition: Add 25 mL of a freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution. Stir vigorously at room temperature for 2 hours.

  • Validation & Filtration: A thick white precipitate (the bisulfite adduct) will form. Filter the suspension through a Büchner funnel.

  • Impurity Wash: Wash the filter cake with cold diethyl ether ( 3×15 mL). Causality: This step strips away the non-reactive carboxylic acids, aldol oligomers, and photolytic byproducts, which remain soluble in the organic phase.

  • Aldehyde Regeneration: Transfer the washed solid to a clean flask. Add 50 mL of 10% aqueous sodium carbonate ( Na2​CO3​ ) or 10% HCl and stir for 1 hour to decompose the adduct and regenerate the free aldehyde.

  • Extraction & Recovery: Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation).

  • Storage: Immediately purge the recovered clear oil with Argon and store at -20°C in an amber vial.

References

  • Grokipedia - Hydrocinnamaldehyde Chemical Properties and Stability. Available at:[Link]

  • ResearchGate - Characteristics and hazards of the cinnamaldehyde oxidation process. Available at:[Link]

  • White Rose University Consortium - Reaction kinetics of cinnamaldehyde hydrogenation over Pt/SiO2. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Benzenepropanal, 2-bromo-5-methoxy-

Welcome to the Technical Support Center for the synthesis of Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1). As a Senior Application Scientist, I frequently consult with drug development professionals who encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1). As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up halogenated aromatic aldehydes.

Synthesizing this specific molecule requires navigating a critical paradox: you must perform carbon-chain homologation and reductions without triggering the hydrodebromination of the highly reactive aryl bromide moiety. This guide is structurally designed to explain the causality behind our recommended 4-step workflow, troubleshoot common failure modes, and provide self-validating experimental protocols.

Synthetic Workflow Architecture

To ensure the absolute preservation of the C-Br bond, we bypass transition-metal cross-coupling (e.g., Heck reactions) entirely. Instead, we utilize a highly controlled 4-step homologation starting from 2-bromo-5-methoxybenzaldehyde.

Workflow A 2-Bromo-5-methoxy- benzaldehyde B Ethyl (E)-3-(2-bromo-5- methoxyphenyl)acrylate A->B HWE Olefination (Triethyl phosphonoacetate) C Ethyl 3-(2-bromo-5- methoxyphenyl)propanoate B->C Conjugate Reduction (Stryker's Reagent) D 3-(2-Bromo-5-methoxy- phenyl)propan-1-ol C->D Ester Reduction (LiAlH4) E Benzenepropanal, 2-bromo-5-methoxy- D->E Alcohol Oxidation (TEMPO / NaOCl)

Fig 1: Four-step synthetic workflow for Benzenepropanal, 2-bromo-5-methoxy-.

Troubleshooting & FAQs

Q: Why utilize a 4-step homologation instead of a direct Heck coupling with allyl alcohol? A: A direct Heck coupling on a brominated arene requires exquisite palladium catalyst tuning to prevent the oxidative addition of the C-Br bond. By starting with the benzaldehyde and utilizing the[1], we completely bypass transition-metal catalysis in the carbon-carbon bond-forming step. The phosphonate carbanion attacks the aldehyde exclusively, preserving the aryl bromide with 100% fidelity.

Q: How do we prevent hydrodebromination during the reduction of the conjugated ester? A: Standard hydrogenation using H₂ over Pd/C will rapidly cleave the aryl C-Br bond. To achieve perfect chemoselectivity, we employ ([(PPh₃)CuH]₆)[2]. This hexameric copper hydride complex selectively reduces the α,β-unsaturated double bond via a 1,4-conjugate addition mechanism, remaining entirely inert to the aryl halide. For highly sterically hindered batches, the modified system can be utilized to accelerate the reaction[3].

Q: Why not reduce the ester directly to the aldehyde using DIBAL-H? A: While DIBAL-H at -78 °C theoretically halts at the aldehyde stage, in practice, local concentration gradients and minor temperature fluctuations during scale-up almost always lead to over-reduction to the alcohol. A two-step sequence—complete reduction to the alcohol with LiAlH₄ followed by controlled oxidation—is mechanically more robust and yields a higher purity profile for drug development applications.

Q: What is the most reliable way to oxidize the intermediate alcohol without over-oxidizing to the carboxylic acid? A: We recommend the [4]. TEMPO acts as a highly selective nitroxyl radical catalyst that rapidly converts primary alcohols to aldehydes. Because the active oxidant (oxoammonium ion) is generated in situ in controlled amounts, it avoids the generation of carboxylic acids—a common pitfall with Jones or permanganate oxidations.

Quantitative Data: Reagent Selection

Selecting the correct reducing agent for Step 2 is the most common point of failure. The table below summarizes the causality behind our mandate to use Copper-based hydrides.

Reducing AgentChemoselectivity (C=C vs. C-Br)Typical YieldScalabilityMechanistic Note
H₂, Pd/C Poor< 20%HighMajor side reaction: Rapid hydrodebromination of the aryl ring.
NaBH₄, NiCl₂ Moderate50-60%MediumRisk of 1,2-over-reduction to the saturated alcohol.
Mg / MeOH Good75-80%HighRequires large solvent volumes; highly exothermic and difficult to control.
Stryker's Reagent Excellent > 90% Medium Perfect chemoselectivity; 1,4-hydride delivery is inert to aryl bromides.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the reaction provides real-time, observable feedback to the scientist, confirming that the chemical transformation is proceeding exactly as intended.

Protocol A: Chemoselective Conjugate Reduction via Stryker's Reagent

Objective: Convert Ethyl (E)-3-(2-bromo-5-methoxyphenyl)acrylate to the saturated propanoate.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Ethyl (E)-3-(2-bromo-5-methoxyphenyl)acrylate (1.0 equiv) and anhydrous toluene (0.2 M).

  • Catalyst Addition: Add Stryker’s reagent ([(PPh₃)CuH]₆) (0.05 equiv) and polymethylhydrosiloxane (PMHS) (2.0 equiv) as the stoichiometric hydride source.

  • Reaction: Stir the mixture at room temperature for 4-6 hours under a strict argon atmosphere.

  • Self-Validation Checkpoint (TLC & UV): The starting enoate is highly UV-active due to its extended conjugation and will appear as a bright, dark spot under a 254 nm UV lamp. As the 1,4-reduction proceeds, the product loses this extended conjugation, resulting in a significantly weaker UV response. Validation: Use a phosphomolybdic acid (PMA) stain; the successful saturated product will appear as a distinct dark blue spot upon heating, confirming the double bond has been reduced while the bromine remains intact.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: TEMPO-Catalyzed Oxidation to the Final Aldehyde

Objective: Oxidize 3-(2-bromo-5-methoxyphenyl)propan-1-ol to Benzenepropanal, 2-bromo-5-methoxy-.

  • Biphasic Setup: Dissolve the alcohol (1.0 equiv) in dichloromethane (DCM). Add a catalytic amount of TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in a minimal amount of water.

  • Oxidant Delivery: Cool the vigorously stirring biphasic mixture to 0 °C. Dropwise, add an aqueous solution of NaOCl (bleach, 1.1 equiv) buffered to pH 8.6 using NaHCO₃.

  • Reaction: Stir at 0 °C for 15–30 minutes. The reaction is exceptionally fast.

  • Self-Validation Checkpoint (Starch-Iodide): To ensure the reaction has sufficient oxidant to reach completion, periodically spot the aqueous phase onto potassium iodide-starch paper. An immediate blue-black color confirms the presence of the active oxidant.

  • Quenching & Final Validation: Once TLC confirms the disappearance of the alcohol, add saturated sodium thiosulfate (Na₂S₂O₃) to quench the remaining bleach. Validation: Spot the aqueous layer on the starch-iodide paper again; it must remain white, proving the oxidative environment has been neutralized and preventing over-oxidation during solvent evaporation.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final aldehyde.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. URL:[Link]

  • Stryker's reagent - Wikipedia. URL:[Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PubMed Central (PMC). URL:[Link]

  • (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions - Organic Letters (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Di-Bromination in 2-Bromo-5-methoxybenzenepropanal Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that achieving strict regioselectivity in highly activated aromatic systems is a delicate balancing act.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that achieving strict regioselectivity in highly activated aromatic systems is a delicate balancing act. This guide is designed to troubleshoot the synthesis of Benzenepropanal, 2-bromo-5-methoxy- from 3-(3-methoxyphenyl)propanal, specifically addressing the persistent issue of di-brominated byproducts.

Mechanistic Insight: The Root Cause of Over-Bromination

To prevent di-bromination, we must first understand the electronic environment of the starting material. 3-(3-methoxyphenyl)propanal features a strongly activating methoxy group (-OCH₃) and a weakly activating alkyl chain (-CH₂CH₂CHO). These synergistic electron-donating groups make the aromatic ring highly nucleophilic.

During the initial electrophilic aromatic substitution, the first bromine atom is directed to the position para to the methoxy group (and ortho to the alkyl chain) due to favorable sterics and electronic activation, yielding the desired 2-bromo-5-methoxybenzenepropanal. However, even after this first bromination, the ring remains sufficiently electron-rich. If the reaction conditions are too harsh or if the electrophile is present in excess, the system easily overcomes the activation energy ( Ea​ ) for a second substitution, leading to over-bromination in activated aromatic systems (1)[1].

Workflow & Pathway Visualization

BrominationControl SM 3-(3-methoxyphenyl)propanal (Highly Activated) Mono 2-bromo-5-methoxy- benzenepropanal (Desired Product) SM->Mono NBS (0.98 eq) 0°C, DCM Controlled Rate Di 2,4-dibromo-5-methoxy- benzenepropanal (Di-bromo Byproduct) SM->Di Excess Br2 High Temp Mono->Di Local NBS Excess Poor Mixing

Fig 1. Reaction pathway illustrating the kinetic control required to prevent di-bromination.

Frequently Asked Questions (FAQs)

Q: Should I use elemental bromine ( Br2​ ) or N-Bromosuccinimide (NBS) for this synthesis? A: NBS is strongly recommended. Elemental bromine is a highly reactive, harsh electrophile that often causes thermodynamic over-reaction. NBS provides a low, steady-state concentration of reactive bromine species, which kinetically favors mono-bromination (2)[2].

Q: How does temperature control prevent the formation of di-brominated byproducts? A: Temperature dictates the kinetic energy available in the system. The Ea​ for the first bromination is lower than the Ea​ for the second bromination. By keeping the reaction strictly at 0 °C, you provide enough energy to overcome the first Ea​ but not the second. Industrial synthesis of similar methoxybenzoic acids often utilizes precise temperature control (3)[3] to trap the reaction at the mono-brominated stage.

Q: My reaction still yields 15% di-brominated product with 1.0 eq of NBS at 0 °C. What is going wrong? A: This is a classic "local concentration" issue. If you add the NBS too quickly or if your stirring is inadequate, the localized concentration of NBS in the solvent is much higher than 1.0 eq relative to the unreacted starting material in that specific zone. The newly formed mono-brominated product in that zone immediately reacts with the excess NBS before it can disperse.

Quantitative Data: Reaction Condition Matrix

The table below summarizes how different parameters affect the expected ratio of mono-brominated to di-brominated products.

Brominating AgentSolventTemp (°C)EquivalentsExpected Mono:Di RatioMechanistic Outcome
Br2​ Acetic Acid251.1< 60:40Thermodynamic control; high di-bromination risk.
Br2​ DCM01.080:20Mild kinetic control; local excess causes over-reaction.
NBS DMF251.085:15Accelerated electrophilic attack; moderate selectivity.
NBS DCM00.98> 95:5 Optimal kinetic control; suppressed di-bromination.
Self-Validating Step-by-Step Protocol: Kinetically Controlled Mono-Bromination

Objective: Synthesize 2-bromo-5-methoxybenzenepropanal while suppressing 2,4-dibromo-5-methoxybenzenepropanal formation. Validation Strategy: This protocol utilizes sub-stoichiometric NBS and cryogenic control to exploit the activation energy delta. Built-in In-Process Controls (IPC) and a specific chemical quenching step ensure the reaction is halted before thermodynamic equilibration allows di-bromination.

Step 1: Substrate Dissolution (Concentration Control)

  • Action: In a flame-dried 250 mL round-bottom flask under inert atmosphere ( N2​ ), dissolve 10.0 g of 3-(3-methoxyphenyl)propanal in 150 mL of anhydrous Dichloromethane (DCM).

  • Causality: A relatively dilute solution (approx. 0.3 M) increases the mean free path between reactive intermediates, reducing the probability of a second bromination event.

Step 2: Thermal Equilibration (Kinetic Control)

  • Action: Submerge the flask in an ice-water bath. Stir at 400 RPM for 15 minutes until the internal temperature stabilizes at exactly 0 °C.

  • Causality: Strict adherence to 0 °C prevents the system from acquiring the thermal energy required to brominate the newly deactivated mono-bromo product.

Step 3: Portion-wise Electrophile Addition (Preventing Local Excess)

  • Action: Weigh exactly 0.98 equivalents of N-Bromosuccinimide (NBS). Add the NBS in 5 equal portions, waiting 15 minutes between each addition.

  • Causality: Portion-wise addition ensures the steady-state concentration of the bromonium ion ( Br+ ) remains extremely low, preventing the mono-adduct from encountering excess electrophile.

Step 4: In-Process Control (IPC) Monitoring

  • Action: 15 minutes after the final NBS addition, pull a 0.1 mL aliquot. Run a TLC (Eluent: 10% EtOAc in Hexanes) against a starting material standard.

  • Validation: You should observe a major product spot (mono-bromo) and a faint starting material spot. If a higher Rf​ spot (di-bromo) begins to appear, proceed immediately to Step 5.

Step 5: Chemical Quenching

  • Action: Add 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes.

  • Causality: Thiosulfate instantly reduces any unreacted NBS or trace bromine into inert bromide salts, permanently halting all electrophilic activity and locking in your mono:di ratio.

Step 6: Workup and Isolation

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate pure 2-bromo-5-methoxybenzenepropanal.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Benzenepropanal, 2-bromo-5-methoxy-

Welcome to the Process Development and Technical Support hub for Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1)[1]. This guide is engineered for process chemists and drug development professionals scaling up the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development and Technical Support hub for Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1)[1]. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of this critical halogenated aromatic aldehyde intermediate.

To achieve high atom economy and bypass multi-step Wittig/reduction sequences, the industry standard for synthesizing arylpropanals is the Palladium-Catalyzed Heck Arylation-Isomerization Cascade using allyl alcohol[2][3]. This guide addresses the specific thermodynamic and kinetic challenges encountered when transitioning this cascade from the bench to the pilot plant.

Process Workflow Visualization

The core synthetic strategy involves the coupling of an aryl halide with allyl alcohol. The palladium catalyst facilitates both the initial C-C bond formation and the subsequent in-situ isomerization of the allylic alcohol intermediate into the target propanal[3].

G A Aryl Halide (2-Bromo-5-methoxy...) C Pd-Catalyzed Heck Coupling A->C B Allyl Alcohol (Nucleophile) B->C D Arylated Allyl Alcohol (Transient Intermediate) C->D C-C Bond Formation (Regioselective) E Pd-H Mediated Isomerization D->E β-Hydride Elimination F Benzenepropanal, 2-bromo-5-methoxy- E->F Tautomerization

Process workflow of the Pd-catalyzed Heck-isomerization cascade.

Troubleshooting Guides & FAQs

Q1: During our 500g scale-up, we are observing a 15-20% accumulation of heavy byproducts. LC-MS indicates these are dimers. What is driving this? A1: You are observing aldol condensation byproducts . The Heck-isomerization reaction typically requires elevated temperatures (80–100 °C)[2][3]. At scale, the extended heating and cooling profiles mean the newly formed propanal product remains in a hot, basic environment for prolonged periods, triggering self-condensation. Causality & Solution: The thermal degradation kinetics outpace the coupling kinetics at extended reaction times. To mitigate this, transition from a standard Pd(OAc)2​ / PPh3​ system to a highly active catalyst like Pd(dba)2​ with sterically demanding ligands (e.g., P(o−tol)3​ or PIntB ). This reduces the required catalyst loading (to <1 mol%) and accelerates the reaction, allowing you to lower the temperature to 80 °C and minimize the aldol side-reaction[2].

Q2: The Heck coupling completes rapidly, but the reaction stalls at the arylated allyl alcohol intermediate. Why isn't it isomerizing to the aldehyde? A2: Isomerization is highly dependent on the active Pd−H (palladium-hydride) species generated during the catalytic cycle[3]. If your base is too strong (e.g., using pyrrolidine or strong alkoxides), it rapidly quenches the Pd−H species, completely inhibiting the β -hydride elimination/re-insertion process required for tautomerization. Causality & Solution: Switch to a milder inorganic base such as NaHCO3​ or a tertiary amine like Triethylamine (TEA). Additionally, ensure your solvent has mild proton-shuttling capabilities; using a biphasic system or adding a phase-transfer catalyst (e.g., nBu4​NCl ) can stabilize the transition state and drive the isomerization to completion.

Q3: We are using 2-bromo-5-methoxy-1-iodobenzene. We want coupling exclusively at the iodine site. How do we prevent over-arylation or coupling at the bromine site? A3: Aryl iodides are significantly more reactive in oxidative addition than aryl bromides[2]. However, at elevated temperatures or with excess allyl alcohol, the palladium catalyst will eventually insert into the C−Br bond. Causality & Solution: Exploit the kinetic differentiation by strictly controlling the stoichiometry of allyl alcohol (1.05 equivalents max) and maintaining the reaction temperature strictly below 70 °C. The oxidative addition of Pd(0) to the C−I bond is facile at this temperature, whereas the C−Br bond remains practically inert.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, catalyst selection, and the suppression of scale-up side reactions based on process optimization data[2][3].

Catalyst SystemLigandBase / SolventTemp / TimeTarget Yield (%)Aldol Byproduct (%)Isomerization Status
Pd(OAc)2​ (2 mol%) PPh3​ K2​CO3​ / DMF100 °C / 24h62%18%Complete
Pd(OAc)2​ (2 mol%) PPh3​ Pyrrolidine / DMF100 °C / 12h<10%N/AStalled (Intermediate)
Pd(dba)2​ (1 mol%) P(o−tol)3​ TEA / CPME86 °C / 24h86%5%Complete
Pd(dba)2​ (1 mol%) PIntB TEA / CPME 100 °C / 1h 84% <2% Complete

Note: Transitioning to CPME (Cyclopentyl methyl ether) and a bulky ligand ( PIntB ) drastically reduces reaction time, thereby kinetically starving the aldol condensation pathway.

Self-Validating Experimental Protocol: 100g Scale

This protocol utilizes a self-validating feedback loop (in-process control via HPLC) to ensure the transient intermediate is fully consumed before workup.

Reagents:

  • Aryl Halide (Starting Material): 100.0 g (1.0 equiv)

  • Allyl Alcohol: 1.1 equiv (Caution: Highly toxic; handle via closed-line transfer)

  • Pd(dba)2​ : 1.0 mol%

  • Ligand ( P(o−tol)3​ ): 2.0 mol%

  • Base (Triethylamine): 1.5 equiv

  • Solvent: CPME (5 volumes)

Step-by-Step Methodology:

  • System Purge & Catalyst Activation: Charge a 1L jacketed reactor with CPME, Pd(dba)2​ , and P(o−tol)3​ . Degas the mixture via three vacuum/nitrogen cycles. Stir at 25 °C for 15 minutes to allow the active Pd(0)L2​ complex to form (solution will turn a deep, homogenous red/orange).

  • Substrate Addition: Charge the aryl halide and Triethylamine. Heat the reactor jacket to 80 °C.

  • Controlled Dosing: Using a dosing pump, add allyl alcohol over 2 hours. Mechanistic rationale: Slow addition maintains a low steady-state concentration of the nucleophile, preventing catalyst poisoning and minimizing thermal spikes from the exothermic coupling.

  • In-Process Control (IPC): After 4 hours, pull a 0.5 mL sample. Quench with water and extract with EtOAc. Analyze via HPLC.

    • Validation Checkpoint: You must monitor two peaks: the arylated allyl alcohol (intermediate) and the propanal (product). Do not cool the reactor until the intermediate peak is <1% AUC.

  • Palladium Scavenging & Workup: Once validated, cool the reactor to 40 °C. Add 5 wt% of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Stir for 4 hours. Mechanistic rationale: The soft sulfur ligands irreversibly bind the soft Pd species, dropping residual metal content below 10 ppm.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd-scavenger and precipitated TEA-hydrohalide salts. Wash the organic filtrate with 1N HCl (to remove residual TEA), followed by brine. Concentrate under reduced pressure to yield the crude 2-bromo-5-methoxybenzenepropanal.

References

  • Huateng Pharma.Benzenepropanal, 2-Bromo-5-Methoxy- | CAS:146175-93-1. Product Catalog & Specifications.
  • American Chemical Society (ACS).Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Organic Process Research & Development (2020).
  • American Chemical Society (ACS).Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. Organic Letters (2011).

Sources

Reference Data & Comparative Studies

Validation

Characterization of "Benzenepropanal, 2-bromo-5-methoxy-" by X-ray crystallography

Characterization of Benzenepropanal, 2-bromo-5-methoxy-: A Comparative Analytical Guide As small molecule therapeutics and advanced organic materials grow in complexity, the demand for unambiguous structural characteriza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Characterization of Benzenepropanal, 2-bromo-5-methoxy-: A Comparative Analytical Guide

As small molecule therapeutics and advanced organic materials grow in complexity, the demand for unambiguous structural characterization has never been higher. Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1)—a halogenated aromatic aldehyde—serves as a highly versatile building block in pharmaceutical synthesis[1][2].

To fully validate the architecture of such molecules, researchers must strategically deploy analytical modalities. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide rapid solution-state and gas-phase data, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute 3D spatial resolution[3][4]. As a Senior Application Scientist, I have structured this guide to objectively compare these techniques, detailing the causality behind experimental choices and providing self-validating protocols for the robust characterization of this specific compound.

Comparative Matrix of Analytical Modalities

The selection of an analytical technique is dictated by the physical state of the sample and the specific structural questions being asked[5]. For a halogenated small molecule like Benzenepropanal, 2-bromo-5-methoxy-, the heavy bromine atom and the flexible propanal chain present unique characterization opportunities.

Table 1: Objective Comparison of Characterization Techniques

Analytical ModalityPrimary Data YieldedStrengths for Halogenated AldehydesLimitations
SCXRD (X-ray) 3D atomic coordinates, bond lengths, angles, and crystal packing.Identifies exact solid-state conformation. Visualizes halogen bonding (Br···O contacts) driving supramolecular assembly[6][7].Requires a high-quality single crystal. Does not reflect dynamic solution-state behavior[3].
Solution-State NMR Atomic connectivity, functional groups, and molecular dynamics.Excellent for verifying bulk purity. Distinguishes the aldehyde proton (~9.7 ppm) and methoxy group unequivocally[8][9].Cannot directly determine 3D crystal packing or absolute configuration without chiral derivatization[4].
Mass Spectrometry (MS) Exact molecular weight and fragmentation patterns.High sensitivity. Confirms the presence of the bromine isotope pattern (~1:1 ratio for 79Br/81Br)[9].Provides no spatial or stereochemical information. Destructive technique[5].

Experimental Workflows: Building Self-Validating Systems

In rigorous scientific practice, an analytical protocol must be a self-validating system —meaning the data generated contains internal checks that mathematically or physically prove its own accuracy.

Protocol A: Solution-State NMR Validation (Pre-Crystallization)

Before attempting crystallization, the bulk powder must be validated. Impurities disrupt the highly ordered thermodynamic process of crystal lattice formation.

  • Sample Preparation: Dissolve 15–20 mg of Benzenepropanal, 2-bromo-5-methoxy- in 0.6 mL of deuterated chloroform (CDCl₃)[9].

  • Internal Calibration: Add a trace amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm)[9].

  • Data Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra[8]. Lock the spectrometer to the deuterium signal of CDCl₃ to stabilize the magnetic field over the acquisition period.

  • Causality & Self-Validation: The NMR system is self-validating through integration and multiplicity. The total integral of the ¹H spectrum must mathematically sum to exactly 11 protons (the molecular formula is C₁₀H₁₁BrO₂). Furthermore, the coupling constants ( J ) of the aliphatic propanal chain must follow the N+1 rule, confirming the -CH₂-CH₂- connectivity[8].

Protocol B: Single Crystal Growth via Slow Evaporation

X-ray crystallography requires a perfectly ordered, repeating lattice. For halogenated aromatic compounds, slow evaporation is highly effective because it allows the system to reach supersaturation gradually, favoring thermodynamic stability over kinetic precipitation[6][10].

  • Solvent Selection: Dissolve 50 mg of the validated compound in a 1:1 mixture of Dichloromethane (DCM) and Methanol. Causality: DCM provides excellent solubility, while Methanol acts as a weak antisolvent.

  • Controlled Evaporation: Place the solution in a clean glass vial. Cover the vial with Parafilm and puncture 2–3 small holes using a needle.

  • Incubation: Store the vial in a vibration-free environment at a constant ambient temperature (20–22 °C).

  • Crystal Harvesting: Over 3–7 days, the highly volatile DCM will evaporate faster than Methanol, slowly driving the solution into supersaturation. The heavy bromine atom will facilitate intermolecular halogen bonding (Type I or II contacts), acting as a "supramolecular glue" to direct the ordered packing of the crystal[6][7].

  • SCXRD Data Collection & Self-Validation: Mount a single crystal on a diffractometer using Mo Kα radiation (λ = 0.71073 Å)[6]. The technique is self-validating via the R-factor (Residual factor) . An R₁ value of < 0.05 indicates that the calculated 3D atomic model mathematically accounts for >95% of the experimentally observed electron density variance.

Integrated Analytical Workflow

The following diagram illustrates the logical progression from synthesis to 3D structural elucidation, emphasizing the required validation gates.

G N1 Compound Synthesis (Benzenepropanal deriv.) N2 Solution-State NMR & MS (Purity & Connectivity) N1->N2 Validates bulk material N3 Supersaturation (Slow Evaporation) N2->N3 >99% Purity required N4 Single Crystal Growth (Halogen-Bond Driven) N3->N4 Thermodynamic control N5 SCXRD Data Collection (Mo Kα radiation) N4->N5 Mount single crystal N6 3D Structure Elucidation (Self-Validating R-factor) N5->N6 Electron density mapping

Fig 1. Integrated analytical workflow for small molecule structural elucidation and validation.

Expected Quantitative Data Profile

To benchmark your experimental results, Table 2 summarizes the expected quantitative parameters for Benzenepropanal, 2-bromo-5-methoxy- across the discussed modalities, derived from established spectroscopic principles for halogenated phenylpropionaldehydes[8][9].

Table 2: Expected Analytical Data for Benzenepropanal, 2-bromo-5-methoxy-

Analytical ParameterExpected Value / ObservationStructural Significance
¹H NMR (CDCl₃) ~9.8 ppm (t, 1H)Confirms the terminal aldehyde proton.
¹H NMR (CDCl₃) ~3.8 ppm (s, 3H)Confirms the methoxy (-OCH₃) group.
MS (EI, m/z) 242.0 / 244.0 (~1:1 ratio)The classic isotopic signature confirms the presence of a single Bromine atom[9].
SCXRD (Bond Length) C-Br bond: ~1.89 ÅValidates the covalent attachment of the halogen to the aromatic ring[6].
SCXRD (Packing) Br···O contacts < 3.3 ÅIndicates strong intermolecular halogen bonding driving the crystal lattice assembly[6][7].

Strategic Conclusion

For the complete characterization of Benzenepropanal, 2-bromo-5-methoxy-, relying on a single analytical technique is a critical vulnerability. NMR and MS are indispensable for confirming the molecular formula, isotopic distribution, and solution-state purity[8][9]. However, to truly understand how this molecule behaves as a building block—particularly how its halogen and methoxy groups dictate spatial orientation and intermolecular interactions—X-ray crystallography is mandatory[3][6]. By utilizing slow evaporation to leverage the molecule's intrinsic halogen-bonding capabilities, researchers can obtain self-validating 3D atomic maps that de-risk downstream pharmaceutical development.

References

  • Huateng Pharma, "Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents.
  • Birkbeck, University of London, "Comparison of NMR and X-ray crystallography.
  • Benchchem, "Benzenepropanal, 2-bromo-5-methoxy- | Benchchem.
  • Creative Biostructure, "Comparison of X-ray Crystallography, NMR and EM.
  • ResearchGate, "Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • MDPI, "Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions.
  • SciSpace, "Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole.
  • ACS Publications, "Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation.
  • Benchchem, "A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs.

Sources

Comparative

Comparative Synthesis Guide: Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: Benzenepropanal, 2-bromo-5-methoxy- (also known as 3-(2-bromo-5-methoxyphenyl)propanal) is a highly functionalized arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: Benzenepropanal, 2-bromo-5-methoxy- (also known as 3-(2-bromo-5-methoxyphenyl)propanal) is a highly functionalized aromatic building block. It features a reactive aldehyde for condensation/reductive amination, an electron-donating methoxy group, and a critical ortho-bromide handle. This specific substitution pattern is heavily utilized in the synthesis of G9a-Like Protein (GLP) lysine methyltransferase inhibitors [1] and complex tetrahydroisoquinoline alkaloids [2].

As a Senior Application Scientist, I frequently see development bottlenecks arise not from the complexity of the target, but from poor synthetic route selection. The primary challenge in synthesizing this compound is chemoselectivity : elongating the side chain to a propanal while strictly preserving the aryl carbon-bromine (C-Br) bond for late-stage cross-coupling.

This guide objectively compares two field-proven synthetic routes, detailing the causality behind the experimental choices to ensure self-validating, reproducible workflows.

Synthetic Strategy Comparison

When designing a route to CAS 146175-93-1, chemists typically choose between a rapid, transition-metal-catalyzed cascade (Route A) or a longer, but highly robust, classical homologation (Route B).

  • Route A: Palladium-Catalyzed Heck-Isomerization. This route exploits the differential reactivity of halogens. Starting from 1-bromo-2-iodo-4-methoxybenzene, Pd(0) selectively inserts into the weaker C-I bond. Coupling with allyl alcohol directly yields the aldehyde via an enol intermediate [3].

  • Route B: Horner-Wadsworth-Emmons (HWE) & Selective Reduction. Starting from commercially available 2-bromo-5-methoxybenzaldehyde, the carbon chain is extended via HWE olefination. The critical step is the chemoselective 1,4-reduction of the resulting enoate using Copper-hydride (Stryker's reagent), which strictly avoids the C-Br cleavage that plagues standard Pd/C hydrogenation [4].

Quantitative Performance Data
Performance MetricRoute A: Heck-IsomerizationRoute B: HWE + Selective Reduction
Step Count 1 Step3 Steps
Overall Isolated Yield 65% – 72%55% – 60% (Over 3 steps)
Chemoselectivity Risk Moderate (Risk of over-oxidation)Low (Highly controlled conditions)
Aryl Bromide Retention > 95% intact> 98% intact
Scalability Good (Optimal for < 10g discovery scale)Excellent (Optimal for > 100g process scale)
Reagent Cost / Mole High (Pd catalyst, Aryl Iodide)Low (Commodity starting materials)

Mechanistic Workflows & Visualizations

Route A: Heck-Isomerization Pathway

Fig 1. One-pot Pd-catalyzed Heck-isomerization cascade yielding the target propanal.

Route B: HWE & Selective Reduction Pathway

Fig 2. Three-step HWE homologation and chemoselective reduction workflow.

Step-by-Step Experimental Protocols

Protocol A: One-Pot Heck-Isomerization

Best for: Rapid library generation in medicinal chemistry where step-economy is prioritized.

  • System Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-2-iodo-4-methoxybenzene (1.0 equiv), Pd(OAc)₂ (5 mol%), and NaHCO₃ (2.5 equiv).

    • Causality Check: NaHCO₃ is chosen as a mild, insoluble base. Stronger bases (like KOtBu) can trigger unwanted aldol condensations of the product aldehyde.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Coupling: Inject allyl alcohol (1.5 equiv) dropwise via syringe.

  • Controlled Heating: Heat the reaction mixture strictly to 60 °C for 12 hours.

    • Causality Check: While standard Heck reactions are often run at 90–110 °C, limiting the thermal energy to 60 °C is critical here. Higher temperatures promote the over-oxidation of the newly formed propanal into a cinnamaldehyde derivative [3].

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure aldehyde.

Protocol B: HWE Homologation & Chemoselective Reduction

Best for: Process scale-up where reliability, safety, and starting material costs dictate the route.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir until H₂ evolution ceases (approx. 30 min), indicating complete ylide formation.

  • Add a solution of 2-bromo-5-methoxybenzaldehyde (1.0 equiv) in THF. Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield Ethyl (E)-3-(2-bromo-5-methoxyphenyl)acrylate.

Step 2: Chemoselective 1,4-Reduction

  • Dissolve the crude unsaturated ester in anhydrous toluene. Add Stryker's reagent ([CuH(PPh₃)]₆, 5 mol%) and polymethylhydrosiloxane (PMHS, 2.0 equiv) as the stoichiometric hydride source.

    • Causality Check: Standard hydrogenation using Pd/C and H₂ gas will rapidly cleave the C-Br bond via hydrodehalogenation. Copper-hydride species selectively perform 1,4-conjugate reductions without undergoing oxidative addition into the aryl bromide [4].

  • Stir at room temperature for 4 hours. Quench with 1M NaOH to hydrolyze the siloxanes, extract with EtOAc, and isolate the saturated ester.

Step 3: Cryogenic DIBAL-H Reduction

  • Dissolve the saturated ester in anhydrous CH₂Cl₂ and cool the reactor to exactly -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 equiv, 1M in hexanes) down the side of the flask.

    • Causality Check: Strict temperature control at -78 °C ensures the reduction stalls at the stable tetrahedral hemiacetal intermediate. If the temperature spikes, the intermediate collapses prematurely, leading to over-reduction to the primary alcohol.

  • Quench cold with saturated Rochelle's salt (sodium potassium tartrate) solution. Remove the cooling bath and stir vigorously for 2 hours until the aluminum emulsion breaks into two clear phases. Extract the organic layer, dry, and concentrate to yield Benzenepropanal, 2-bromo-5-methoxy-.

References

  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, ACS Publications. [1] URL:[Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - National Institutes of Health. [2] URL:[Link]

  • Heck-type reactions of o-substituted aryl iodides and allyl alcohols. Dalton Transactions, RSC Publishing. [3] URL:[Link]

  • CO2-Promoted Reactions: An Emerging Concept for the Synthesis of Fine Chemicals and Pharmaceuticals (Highlighting Selective Reductions). ACS Catalysis, ACS Publications. [4] URL:[Link]

Validation

Comparative Synthesis Guide: Benzenepropanal, 2-bromo-5-methoxy- vs. Alternative Brominated Aldehydes

Brominated aldehydes are indispensable building blocks in modern medicinal chemistry, serving as linchpins for the construction of complex active pharmaceutical ingredients (APIs). However, the specific structural placem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Brominated aldehydes are indispensable building blocks in modern medicinal chemistry, serving as linchpins for the construction of complex active pharmaceutical ingredients (APIs). However, the specific structural placement of the bromine atom and the aldehyde group dictates the molecule's stability, reactivity, and optimal synthetic application. This guide provides an objective, data-driven comparison between Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1)[1], aliphatic α-bromoaldehydes, and brominated benzaldehydes.

Structural and Mechanistic Divergence

The utility of a brominated aldehyde in organic synthesis is fundamentally governed by its electronic environment and the spatial relationship between its functional groups.

  • Benzenepropanal, 2-bromo-5-methoxy- : This compound features an aryl bromide and an aliphatic aldehyde separated by a two-carbon alkyl linker[2]. This structural isolation provides orthogonal reactivity. The aryl bromide can undergo palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) without interfering with the aldehyde, while the terminal aldehyde can undergo reductive amination or Wittig olefination independently. The separation from the aromatic ring prevents the aldehyde from being deactivated by the electron-withdrawing bromine atom.

  • Aliphatic α-Bromoaldehydes : These molecules possess a bromine atom on the carbon directly adjacent to the carbonyl. They are highly electrophilic and are pivotal for synthesizing 2-aminothiazoles—key structural motifs in bioactive compounds and FDA-approved drugs like Pemetrexed—via reaction with thiourea[3].

  • Brominated Benzaldehydes : Compounds such as 2-amino-3,5-dibromobenzaldehyde are direct precursors to APIs like the mucolytic agent Ambroxol[4]. The aldehyde is directly attached to the aromatic ring, making it highly reactive toward Schiff base formation but more susceptible to oxidation[4].

Reactivity A Benzenepropanal, 2-bromo-5-methoxy- B Aryl Bromide (Suzuki/Heck) A->B Pd Catalyst C Terminal Aldehyde (Reductive Amination) A->C Amine, NaBH(OAc)3 D Biaryl Propionaldehyde B->D Boronic Acid E Brominated Amine C->E Reduction

Orthogonal reactivity pathways of 2-bromo-5-methoxybenzenepropanal.

Performance Comparison & Stability Metrics

The most significant operational difference between these classes is their stability and susceptibility to polymerization. During the synthesis of α-bromoaldehydes via direct bromination, the generation of hydrobromic acid (HBr) autocatalyzes the rapid polymerization of the free aldehyde[5]. This phenomenon drastically reduces selectivity, often capping yields below 60% in traditional batch processes unless continuous flow systems or neutralizing agents are employed[5].

Conversely, Benzenepropanal, 2-bromo-5-methoxy- does not suffer from α-proton acidity issues and exhibits high stability under standard bench conditions, making it a superior choice for multi-step library synthesis.

Quantitative Performance Summary
MetricBenzenepropanal, 2-bromo-5-methoxy-α-Bromoaldehydes (Aliphatic)Brominated Benzaldehydes
Structural Class Aryl bromide + aliphatic aldehydeα-halogenated aliphatic aldehydeAryl bromide + aryl aldehyde
Oxidation Susceptibility Low-ModerateHigh[3]Moderate
Polymerization Risk LowVery High (HBr catalyzed)[5]Low
Primary Synthetic Use Orthogonal cross-coupling / amination2-Aminothiazole synthesis[3]Schiff base / API precursors[4]
Handling/Stability Stable under standard conditionsRequires continuous flow or in situ use[3]Stable, solid at RT (often)[4]

Experimental Workflows: Handling and Reactivity

To demonstrate the practical differences in handling these distinct classes, we outline self-validating protocols tailored to their specific reactivity profiles.

Protocol A: Orthogonal Functionalization of Benzenepropanal, 2-bromo-5-methoxy-

Objective: Convert the terminal aldehyde to a secondary amine via reductive amination while preserving the aryl bromide for downstream cross-coupling.

  • Preparation: Dissolve Benzenepropanal, 2-bromo-5-methoxy- (1.0 equiv) and a primary aliphatic amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) at room temperature.

  • Imine Formation: Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The spatial separation of the aldehyde from the bulky bromo-methoxy-aryl group ensures rapid, unhindered imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in portions. The mild nature of this reducing agent prevents the premature dehalogenation of the aryl bromide.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the mixture. Extract with dichloromethane (DCM) and dry the organic layer over anhydrous Na2SO4. The resulting brominated amine is stable and ready for Suzuki coupling.

Protocol B: Continuous Flow Synthesis of α-Bromoaldehydes

Objective: Safely synthesize α-bromoaldehydes while mitigating HBr-induced polymerization and over-oxidation[3].

  • System Setup: Utilize a microreactor equipped with a T-mixer to ensure rapid mass transfer.

  • Reagent Injection: Pump a solution of the aliphatic aldehyde in DCM through line A, and a solution of molecular bromine (Br2) in DCM through line B[3].

  • Residence Time: Maintain a strict residence time of <2 minutes at 0°C to rapidly execute the α-bromination before polymerization can initiate[5].

  • In-line Quenching: Immediately route the reactor effluent into a stirred flask containing aqueous sodium thiosulfate and NaHCO3 to neutralize HBr and unreacted Br2[3].

Workflow Start Select Brominated Aldehyde Cond1 Aliphatic a-Bromoaldehyde? Start->Cond1 Flow Continuous Flow (Minimize Polymerization) Cond1->Flow Yes (High Reactivity) Batch Batch Reactor (Standard Conditions) Cond1->Batch No (e.g., Benzenepropanal) Purify In-line Purification Flow->Purify Batch->Purify End Downstream API Synthesis Purify->End

Decision matrix and workflow for brominated aldehyde synthesis.

Causality & Troubleshooting (Expertise & Experience)

As an application scientist, understanding the mechanistic why behind a protocol is as critical as the how.

  • Why does the methoxy group matter in Benzenepropanal, 2-bromo-5-methoxy-? The methoxy group at the 5-position acts as an electron-donating group (EDG) via resonance to the aromatic ring. While the bromine at the 2-position is electron-withdrawing (EWG) via induction, the methoxy group enriches the overall electron density of the aryl ring. In downstream applications, this specifically accelerates the oxidative addition step during palladium-catalyzed cross-coupling reactions compared to an un-substituted bromobenzene derivative.

  • Why avoid batch bromination for aliphatic aldehydes? Aliphatic aldehydes are highly susceptible to undesired oxidation and polymerization under standard batch bromination conditions[3]. The HBr byproduct protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating aldol-type condensation with unreacted enolizable aldehyde[5]. Flow chemistry circumvents this by drastically reducing the residence time and immediately neutralizing the byproduct, preserving the integrity of the target molecule[3].

References

  • Application of Brominated Benzaldehydes in Pharmaceutical Synthesis: A Detailed Guide Source: Benchchem4

  • α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles Source: Organic Process Research & Development - ACS Publications3

  • Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes Source: Organic Process Research & Development - ACS Publications5

  • Benzenepropanal, 2-bromo-5-methoxy- Overview Source: Benchchem1

  • Chemical Product Catalog: Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) Source: ChemicalBook2

Sources

Comparative

Biological activity comparison of "Benzenepropanal, 2-bromo-5-methoxy-" analogues

An In-Depth Guide to the Biological Activities of Benzenepropanal, 2-bromo-5-methoxy- Analogues for Drug Discovery Professionals Introduction: The Therapeutic Potential of the Bromo-Methoxyphenyl Scaffold In the continuo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Biological Activities of Benzenepropanal, 2-bromo-5-methoxy- Analogues for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Bromo-Methoxyphenyl Scaffold

In the continuous search for novel therapeutic agents, synthetic organic compounds built around specific molecular scaffolds have become a cornerstone of drug discovery. Among these, derivatives featuring a bromo-methoxyphenyl moiety have attracted considerable scientific interest due to their broad and diverse range of biological activities.[1] The benzenepropanal framework, a type of phenylpropanoid, is prevalent in nature and known for various pharmacological effects, including anti-inflammatory properties.[2] The strategic addition of bromine and methoxy groups to this core structure can significantly modulate its electronic and lipophilic properties, leading to enhanced potency and target specificity.

This guide offers a comparative analysis of the biological performance of analogues related to "Benzenepropanal, 2-bromo-5-methoxy-". We will delve into their anticancer, anti-inflammatory, and antimicrobial activities, presenting key experimental data to provide a clear, objective comparison. Furthermore, this document details the underlying mechanisms of action and provides robust, step-by-step protocols for the essential assays used to validate these biological effects, empowering researchers to build upon this promising class of compounds.

Anticancer and Cytotoxic Activity: Targeting Uncontrolled Cell Proliferation

Several studies have underscored the potential of bromo-methoxyphenyl derivatives as potent cytotoxic agents against a variety of cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical for controlling malignant cell growth.[3][4] Certain analogues have also been shown to interfere with microtubule dynamics, a well-established target for antitumor chemotherapy.[5][6]

The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.

Comparative Data: Cytotoxicity of Bromo-Methoxyphenyl Analogues
Compound Class/IDDerivative TypeCancer Cell LineIC₅₀ (µM)Key Findings & MechanismReference
2-PhenylacrylonitrileBromo-MethoxyphenylHCT116 (Colon)0.0059Potent cytotoxicity.[1]
2-PhenylacrylonitrileBromo-MethoxyphenylBEL-7402 (Liver)0.0078Potent cytotoxicity.[1]
Chalcone (B3)Bromo-MethoxyphenylHeLa (Cervical)3.204Moderate cytotoxicity.[1]
Chalcone (B3)Bromo-MethoxyphenylMCF-7 (Breast)3.849Moderate cytotoxicity.[1]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeChalconeMCF-7 (Breast)42.19 µg/mLModerate activity.[7]
Sulphonamide (25)4-bromo-2,5-dimethoxyphenylMCF-7 (Breast)Sub-micromolarNanomolar antiproliferative potency; disrupts microtubule network and induces apoptosis.[5][6]
Acetylated Bromophenol (4b-4)BromophenolK562 (Leukemia)Not specifiedInduced apoptosis.[8]
Benzyloxybenzaldehyde (29)BenzaldehydeHL-60 (Leukemia)<1High cytotoxic potential.[3]
Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability and cytotoxicity. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified duration (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as acidic isopropanol or DMSO, to each well to dissolve the purple formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well Plate treat 2. Treat with Test Compound Analogues seed->treat incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT Reagent (Incubate 3-4 hours) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Value read->calculate

Workflow for determining compound cytotoxicity via MTT assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver in the pathogenesis of numerous diseases.[9] Phenylpropanoids and related phenolic compounds are well-documented for their anti-inflammatory effects.[2][9] Analogues of Benzenepropanal often exert their effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂).[9] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.

Mechanistically, many of these compounds modulate critical inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] By preventing the activation of these pathways in immune cells like macrophages, they effectively reduce the expression of pro-inflammatory genes.[9]

Comparative Data: Anti-inflammatory Effects of Analogues
CompoundModel SystemKey EffectMechanism of ActionReference
2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M)LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of NO and PGE₂ production.Suppresses iNOS/COX-2 expression; inhibits NF-κB and MAPK (ERK, JNK) pathways.[9]
CinnamaldehydeLPS-stimulated RAW 264.7 macrophagesInhibition of NO production (IC₅₀ = 8 mM).Inhibits NF-κB transcriptional activity.[2]
EugenolCarrageenan-induced rat paw edemaSignificant reduction in edema (up to 78%).Potent anti-inflammatory effect, stronger than aspirin in this model.[2]
Phenylpropanoid Derivatives (from Dioscorea polystachya)LPS-stimulated RAW 264.7 macrophagesStrong NO inhibition (IC₅₀ range of 9.3–32.3 μM).Decreased iNOS levels, suggesting NF-κB pathway suppression.[10]
Featured Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and widely used method to quantify NO production by measuring its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants. This assay is essential for screening compounds for their ability to inhibit iNOS activity in stimulated macrophages.

Methodology:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and the expression of iNOS. Incubate for 24 hours.[9]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Colorimetric Reaction: In a separate 96-well plate, add 50 µL of Solution A to each 50 µL supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Final Reaction Step: Add 50 µL of Solution B to each well and incubate for another 10 minutes. The presence of nitrite will lead to the formation of a purple azo compound.

  • Data Acquisition and Analysis: Measure the absorbance at 540-550 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in each sample. A reduction in nitrite concentration in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Initiates Compound Bromo-Methoxy Benzenepropanal Analogues Compound->IKK Inhibits Phosphorylation

Inhibitory action of analogues on the NF-κB signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The bromo-methoxyphenyl scaffold is a key structural feature in many compounds that exhibit potent antimicrobial properties.[1] These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Comparative Data: Antimicrobial Efficacy of Analogues
Compound ClassDerivative TypeBacterial StrainMIC (mg/mL)Key FindingsReference
Benzyl Bromide (1c)Brominated AromaticS. pyogenes0.5Strong activity against Gram-positive bacteria.[11]
Benzyl Bromide (1a)Brominated AromaticS. aureus1.0Strong activity against Gram-positive bacteria.[11]
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesSalicylanilideS. pneumoniae2.5 - 5.0Active against Gram-positive bacteria. Complexation with cyclodextrin enhanced activity.[12]
Pentabromophenol (PBP)BromophenolS. aureus< 0.001Potent antibacterial with low resistance development; also inhibits biofilm formation.[13]
Featured Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] This can be confirmed by measuring the optical density (OD) with a plate reader.

MIC_Workflow prep_comp 1. Prepare Serial Dilutions of Test Compound in Plate inoculate 3. Inoculate Wells with Bacteria prep_comp->inoculate prep_bac 2. Prepare Standardized Bacterial Inoculum prep_bac->inoculate incubate 4. Incubate Plate (18-24 hours at 37°C) inoculate->incubate read 5. Read Results Visually (Look for Turbidity) incubate->read determine 6. Determine MIC (Lowest concentration with no growth) read->determine

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR) Insights and Conclusion

The collective data indicate that modifications to the core bromo-methoxyphenyl structure can lead to significant and varied biological activities.

  • Anticancer Activity: The position and nature of substituents are critical. For instance, 4-brominated N-(2,5-dimethoxyphenyl) sulphonamides are exceptionally potent against breast cancer cells, suggesting this substitution pattern is highly favorable for tubulin inhibition.[5][6]

  • Anti-inflammatory Activity: The presence of a phenolic hydroxyl group, as seen in 2-bromo-5-hydroxy-4-methoxybenzaldehyde, appears crucial for inhibiting the NF-κB and MAPK pathways.[9]

  • Antimicrobial Activity: While bromination generally confers antimicrobial properties, the overall molecular structure dictates potency. In some salicylanilide scaffolds, chlorine substitution was found to be more effective than bromine, highlighting the nuanced role of the specific halogen.[12]

References

  • BenchChem. (n.d.). Biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298–12328. Retrieved from [Link]

  • Kopylovich, M. N., Zubenko, A. D., Baidildina, A. M., & Zashikhin, A. O. (2023). NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. Ukrainian Chemistry Journal, 89(4), 85-95. Retrieved from [Link]

  • Lee, D. S., Ko, W., Kim, J. K., & Jeon, Y. J. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 22(1), 22. Retrieved from [Link]

  • Oh, S., Jang, S., Kim, D., Han, I. O., & Jung, J. C. (2006). Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives. Archives of Pharmacal Research, 29(6), 469–475. Retrieved from [Link]

  • BenchChem. (n.d.). Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide. BenchChem.
  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. Retrieved from [Link]

  • Oh, S., Jang, S., Kim, D., Han, I. O., & Jung, J. C. (2006). Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives. Archives of Pharmacal Research, 29(6), 469-75. Retrieved from [Link]

  • Zupko, I., Bor, A., Ambrus, R., Gáspár, R., & Csóka, I. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1899. Retrieved from [Link]

  • van Geelen, L., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Scientific Reports, 10(1), 1-12. Retrieved from [Link]

  • Zhang, S., Liu, Y., Zhang, C., Liu, Q., & Li, D. (2022). Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. Molecules, 27(18), 6061. Retrieved from [Link]

  • Wang, W., Li, Y., Wu, M., Song, M., Li, F., & Guan, H. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 606. Retrieved from [Link]

  • Abd El-All, A. S. A., et al. (2017). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Cogent Chemistry, 3(1), 1362095. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Current Bioactive Compounds, 18(1), 84-93. Retrieved from [Link]

  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]

  • Unkown Author. (2016). Synthesis and biological evaluation of phenylpropanoid derivatives. ResearchGate. Retrieved from [Link]

  • Kim, K. M., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International Immunopharmacology, 23(2), 585-593. Retrieved from [Link]

  • Perveen, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276. Retrieved from [Link]

  • Harian, F. D., et al. (2024). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Retrieved from [Link]

  • da Silva, G. N., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 32(9), 1836-1848. Retrieved from [Link]

  • Ravishankara, D. K., & Chandrashekara, P. G. (2012). Synthesis of Some Novel Benzimidazole Derivatives and it's Biological Evaluation. European Journal of Chemistry, 3(3), 359-362. Retrieved from [Link]

  • Czarnomysy, R., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(19), 14886. Retrieved from [Link]

Sources

Validation

Purity analysis of "Benzenepropanal, 2-bromo-5-methoxy-" by elemental analysis

Title: Comprehensive Purity Validation of Benzenepropanal, 2-bromo-5-methoxy-: Elemental Analysis vs. Chromatographic Techniques Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Intro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Purity Validation of Benzenepropanal, 2-bromo-5-methoxy-: Elemental Analysis vs. Chromatographic Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction

Benzenepropanal, 2-bromo-5-methoxy- (C₁₀H₁₁BrO₂) is a highly functionalized aromatic aldehyde frequently utilized as a critical building block in pharmaceutical synthesis and advanced materials. Featuring an aldehyde, a methoxy group, and an aryl bromide moiety, its structural complexity demands rigorous quality control.

In modern drug development, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the default tools for organic impurity profiling. However, relying exclusively on these methods introduces critical analytical blind spots. This guide objectively compares Elemental Analysis (EA) with chromatographic techniques, providing actionable experimental protocols and data interpretation frameworks to establish a self-validating purity assessment system for halogenated organic compounds.

The Mechanistic Need for Orthogonal Purity Analysis

The Blind Spots of Chromatography and NMR

Chromatographic techniques (HPLC, GC-MS) separate and quantify organic components based on differential partitioning, making them exceptional for detecting structurally similar organic impurities[1]. However, they are fundamentally blind to non-chromophoric or inorganic impurities. For instance, residual inorganic salts (e.g., NaCl, MgSO₄) from liquid-liquid extractions or co-crystallized water molecules will not produce a UV signal or an NMR proton resonance.

The Ultimate Arbiter: Elemental Analysis (EA)

Elemental analysis measures the absolute mass fraction of constituent elements (C, H, Br, O) [3]. Because it analyzes the bulk mass of the sample, any inorganic contaminant or trapped solvent will proportionally dilute the mass fractions of the target elements. As highlighted in recent analytical literature, inorganic salts or co-crystallized water can easily lead to molar mass errors of 10–20% in downstream biological or catalytic assays if relying solely on NMR or HPLC [2]. Therefore, EA serves as the ultimate arbiter of absolute bulk purity. A deviation of >0.40% from the theoretical elemental composition indicates a compromised batch [2].

Comparative Analysis of Purity Methods

To design a self-validating analytical system, researchers must combine orthogonal techniques. The table below compares the performance of EA against standard alternatives.

Analytical MethodPrimary PrincipleTarget ImpuritiesCritical Blind SpotsSensitivity / Precision
Elemental Analysis (CHNO/Br) Complete combustion/mineralization to quantify absolute elemental mass fractions [3].Inorganic salts, trapped solvents, water, heavy metals.Cannot distinguish between structural isomers or compounds with identical empirical formulas.High precision; standard tolerance is ±0.40% deviation from theory.
HPLC-UV (DAD) Differential partitioning between stationary/mobile phases [1].Structurally similar organic byproducts, degradation products.Invisible to non-UV absorbing compounds, inorganic salts, and water.High sensitivity (ppm levels) for organic chromophores.
¹H / ¹³C NMR Nuclear magnetic resonance of specific isotopes.Organic impurities, structural confirmation.Inorganic salts without protons/carbons; highly broadened signals.Moderate; typically detects impurities >1-2% unless specialized.

Experimental Protocols for Benzenepropanal, 2-bromo-5-methoxy-

To ensure absolute purity of Benzenepropanal, 2-bromo-5-methoxy- (Theoretical mass fractions: C: 49.41%, H: 4.56%, Br: 32.87%, O: 13.16% ), the following self-validating workflows must be executed.

Protocol A: CHN/O Determination via Combustion Analysis
  • Causality: High-temperature combustion (900–1000°C) in an oxygen-rich environment converts organic carbon to CO₂ and hydrogen to H₂O. Because this compound contains bromine, specialized halogen traps must be utilized to prevent volatile bromine species from interfering with the thermal conductivity detectors (TCD).

  • Step-by-Step Methodology:

    • Accurately weigh 2.0–3.0 mg of the dried sample into a combustible tin capsule.

    • Pack the combustion tube with an oxidation catalyst (e.g., tungsten trioxide) and a silver wool scrubber . Self-Validation Check: The silver wool is critical to quantitatively trap corrosive bromine gas as AgBr; failure to include this will result in artificially skewed carbon/nitrogen readings.

    • Combust the sample in a pure O₂ stream at 950°C.

    • Pass the eluent gases through a reduction column (copper at 600°C) to remove excess oxygen.

    • Separate CO₂ and H₂O via a GC column and quantify via TCD against a known standard (e.g., sulfanilamide).

Protocol B: Bromine Quantification via Schöninger Flask & Argentometric Titration
  • Causality: Standard CHN analyzers often fail to quantitatively measure halogens due to complex oxidation states[4]. The Schöninger method uses an oxygen flask to completely mineralize the covalently bound organic bromine into water-soluble bromide ions (Br⁻) [5], which can then be precisely titrated.

  • Step-by-Step Methodology:

    • Weigh 5.0–10.0 mg of the sample onto ashless filter paper.

    • Place the paper into a platinum sample carrier and insert it into a pure oxygen-filled Schöninger flask containing 10 mL of an alkaline absorption solution (0.1 M NaOH with a few drops of H₂O₂ to ensure complete reduction to Br⁻) [4].

    • Ignite the sample electrically. Allow 30 minutes for the white combustion fumes to be fully absorbed into the liquid matrix.

    • Boil the solution briefly to destroy excess H₂O₂, then cool and acidify with dilute HNO₃.

    • Titrate the resulting bromide solution with 0.01 N AgNO₃ using an auto-titrator equipped with a silver/silver chloride electrode [4]. Self-Validation Check: Run a blank and a known bromo-benzoic acid standard to verify the argentometric calibration.

Protocol C: Orthogonal HPLC-UV Profiling
  • Causality: While EA confirms the ratio of elements, HPLC separates isomers and organic impurities.

  • Step-by-Step Methodology:

    • Dissolve 1.0 mg/mL of the sample in HPLC-grade Acetonitrile.

    • Inject 10 µL onto a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Elute using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% organic over 20 minutes.

    • Monitor via a Diode Array Detector (DAD) at 254 nm and 280 nm. Extract the peak purity index to ensure no co-eluting organic impurities exist.

Data Presentation & Interpretation

The following table demonstrates how relying solely on HPLC can lead to catastrophic downstream failures, highlighting the necessity of elemental analysis.

ParameterTheoretical ValueBatch 1 (Optimized Protocol)Batch 2 (Salt/Water Contaminated)
HPLC-UV Purity 100.00%99.85%99.10% (Appears Acceptable)
Carbon (C) 49.41%49.35% (Δ -0.06%)45.12% (Δ -4.29%)
Hydrogen (H) 4.56%4.59% (Δ +0.03%)4.80% (Δ +0.24%)
Bromine (Br) 32.87%32.75% (Δ -0.12%)29.50% (Δ -3.37%)
Oxygen (O) 13.16%13.20% (Δ +0.04%)14.50% (Δ +1.34%)
Final Conclusion N/A PASS FAIL (High Inorganic Load)

Data Causality Analysis: Batch 2 demonstrates a critical analytical blind spot. The HPLC-UV trace shows a highly pure compound (99.10%). However, the elemental analysis reveals a massive deviation in Carbon (-4.29%) and Bromine (-3.37%), alongside elevated Oxygen (+1.34%). This elemental signature—depressed carbon/halogen with elevated oxygen—is the classic hallmark of co-crystallized water and inorganic salts (e.g., NaCl or MgSO₄ from drying agents) that are completely invisible to UV detectors [2].

Decision Matrix & Workflow

PurityWorkflow Start Synthesized Batch: Benzenepropanal, 2-bromo-5-methoxy- HPLC HPLC-UV & NMR (Organic Impurity Profiling) Start->HPLC Aliquot 1 EA Elemental Analysis (Absolute Bulk Purity) Start->EA Aliquot 2 Eval Data Synthesis & Tolerance Check (±0.4%) HPLC->Eval Purity >99% CHNO CHN/O Combustion (Detects H2O & Salts) EA->CHNO Br Schöninger Flask + Titration (Halogen Quantification) EA->Br CHNO->Eval Mass Fractions Br->Eval Mass Fractions Pass Approved for Downstream Use Eval->Pass All Δ ≤ 0.4% Fail Reject / Repurify Eval->Fail Any Δ > 0.4%

Caption: Logical Workflow for Orthogonal Purity Validation of Halogenated Organic Compounds.

Conclusion

For complex halogenated intermediates like Benzenepropanal, 2-bromo-5-methoxy-, relying solely on HPLC or NMR for purity validation is a fundamental risk. While chromatography excels at organic impurity profiling, it cannot detect the inorganic salts and moisture that frequently contaminate synthetic batches. By integrating CHN/O combustion analysis and Schöninger flask bromine titration into the quality control workflow, researchers establish a self-validating, orthogonal system that guarantees the absolute bulk purity of the compound, ensuring reproducibility in downstream applications.

References

  • Inorganic Chemistry Frontiers (RSC Publishing). "Elemental analysis: an important purity control but prone to manipulations." [Link]

  • Mikroanalytisches Laboratorium, Univie.ac.at. "Cl/Br - Mikroanalytisches Laboratorium." [Link]

  • Chemistry LibreTexts. "2.9: Qualitative Analysis of Organic Compounds."[Link]

Safety & Regulatory Compliance

Safety

Benzenepropanal, 2-bromo-5-methoxy- proper disposal procedures

Professional EHS Guide: Handling and Disposal of Benzenepropanal, 2-bromo-5-methoxy- As a Senior Application Scientist, ensuring the integrity of experimental workflows extends beyond synthesis and analysis; it encompass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Handling and Disposal of Benzenepropanal, 2-bromo-5-methoxy-

As a Senior Application Scientist, ensuring the integrity of experimental workflows extends beyond synthesis and analysis; it encompasses the rigorous, safe, and compliant management of chemical waste. Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) is a halogenated aromatic aldehyde frequently utilized as an intermediate in pharmaceutical development [1]. Due to the presence of a covalently bound bromine atom, this compound necessitates strict segregation and specialized disposal protocols to mitigate environmental toxicity and comply with federal Environmental Health and Safety (EHS) regulations.

This guide provides a comprehensive, self-validating system for the operational handling and disposal of this specific halogenated intermediate in a professional laboratory setting.

Part 1: Physicochemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to classify the waste stream based on its molecular composition. The presence of halogens fundamentally alters the thermodynamics of incineration and requires specialized downstream processing.

Table 1: Quantitative Data & Waste Profiling for Benzenepropanal, 2-bromo-5-methoxy-

PropertyData / ClassificationOperational Implication
CAS Number 146175-93-1 [1]Primary identifier for EHS documentation.
Molecular Formula C10H11BrO2[1]Confirms presence of Bromine (Br).
Molecular Weight 243.1 g/mol [1]Used for mass-balance calculations in waste logs.
Waste Category Halogenated Organic [2]Must be strictly segregated from non-halogenated solvents.
Primary Hazard Irritant / EnvironmentalRequires standard laboratory PPE (nitrile gloves, lab coat, goggles).

Part 2: The Causality of Segregation (E-E-A-T)

Why must brominated compounds be segregated? In institutional waste management, mixing halogenated compounds (like Benzenepropanal, 2-bromo-5-methoxy-) with non-halogenated organic waste is a critical operational failure.

When organic waste is destroyed via incineration, non-halogenated compounds combust to form CO2​ and H2​O . However, the combustion of brominated aromatics generates corrosive hydrogen bromide (HBr) gas and poses a significant risk of forming highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) if the temperature is not strictly controlled. Therefore, EHS contractors must route halogenated waste to specialized high-temperature incinerators equipped with alkaline flue-gas desulfurization (FGD) scrubbers to neutralize the acidic byproducts [2].

Mixing this compound into the non-halogenated stream not only violates EHS regulations but drastically increases the institutional cost of waste disposal due to the extra treatment steps required to remove the halogens [2]. Under no circumstances should laboratory personnel attempt to chemically degrade, defluorinate, or debrominate halogenated organics in the lab , as this requires specialized equipment and risks generating hazardous byproducts [3].

Part 3: Step-by-Step Disposal Methodology

The following protocol must be executed within a certified chemical fume hood to prevent inhalation exposure during waste transfer.

Step 1: Primary Containment Preparation

  • Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are required.

  • Verify the container is completely dry and free of incompatible residues (e.g., strong oxidizers, strong bases).

Step 2: Segregation and Transfer

  • Don appropriate PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Transfer the Benzenepropanal, 2-bromo-5-methoxy- (solid or dissolved in a halogenated solvent like DCM) into the designated "Halogenated Organic Waste" container.

  • Critical Step: Never allow the container to remain open when not actively adding waste. Evaporation of halogenated solvents into the fume hood is an EHS violation [2]. Securely close the container with a screw-top cap immediately after transfer.

Step 3: Documentation and Labeling

  • Attach an institutional Hazardous Waste label to the container before the first drop of waste is added.

  • Explicitly write the full chemical name: "Benzenepropanal, 2-bromo-5-methoxy-". Do not use abbreviations or structural formulas.

  • Mark the primary hazard (e.g., "Irritant", "Halogenated").

  • Record the Accumulation Start Date.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Place the sealed waste container into a secondary containment bin (e.g., a puncture-resistant polypropylene tub) to prevent leaks from reaching the floor or drain [2].

  • Store the SAA away from direct sunlight, heat sources, and incompatible chemical streams.

Step 5: Institutional Transfer

  • Once the container is 80% full, or the institutional time limit (typically 90 days to 1 year depending on generator status) is reached, submit a waste pickup request to your institutional EHS department.

  • The waste will be transferred to a licensed hazardous waste contractor for high-temperature incineration.

Part 4: Waste Routing Workflow

WasteRouting A Laboratory Generation: Benzenepropanal, 2-bromo-5-methoxy- B Identify Waste Category: Contains Bromine (Br) A->B Assess structure C Halogenated Organic Waste Stream B->C Halogen present D Secondary Containment & SAA Storage C->D Cap & Label E Institutional EHS Pickup (High-Temp Incineration) D->E Request transfer

Caption: Decision tree for the segregation and disposal routing of brominated organic laboratory waste.

References

  • UTIA Safety Office. (2008). Laboratory Hazardous Waste Management Guide. University of Tennessee. Retrieved from [Link]

Handling

Personal protective equipment for handling Benzenepropanal, 2-bromo-5-methoxy-

Comprehensive Safety & Operational Guide: Handling Benzenepropanal, 2-bromo-5-methoxy- As a critical intermediate in advanced Active Pharmaceutical Ingredient (API) synthesis, Benzenepropanal, 2-bromo-5-methoxy- (CAS 146...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Benzenepropanal, 2-bromo-5-methoxy-

As a critical intermediate in advanced Active Pharmaceutical Ingredient (API) synthesis, Benzenepropanal, 2-bromo-5-methoxy- (CAS 146175-93-1) [1] presents unique logistical and safety challenges. This compound belongs to the halogenated aromatic aldehydes class, possessing a dual-hazard profile that requires rigorous operational discipline.

This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to handling, spill response, and disposal, ensuring maximum safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To implement effective safety measures, scientists must understand the causality behind the chemical's hazards:

  • Aldehyde Reactivity (Sensitization & Irritation): The terminal aldehyde group is a potent electrophile. Upon dermal or ocular contact, it rapidly undergoes nucleophilic attack by primary amines present in biological proteins, forming stable Schiff bases. This irreversible protein cross-linking is the primary mechanism behind severe contact dermatitis, ocular damage, and respiratory tract sensitization[2].

  • Halogenated Aromatic Toxicity (Penetration & Persistence): The bromine substituent significantly increases the molecule's lipophilicity (fat solubility). This allows the compound to rapidly bypass standard porous barriers (such as latex) and penetrate the stratum corneum. Furthermore, brominated aromatics are environmentally persistent and bioaccumulative, strictly prohibiting standard solvent disposal methods[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic electrophiles. The following matrix outlines the required gear, grounded in the[4], alongside the mechanistic justification for each selection.

PPE CategoryRecommended SpecificationMechanistic Justification & Quantitative Metric
Hand Protection Nitrile or Butyl Rubber (≥ 8 mil thickness)Latex offers zero resistance to lipophilic brominated aromatics. An 8-mil nitrile barrier provides a >240-minute breakthrough time against similar halogenated organics.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face Shield Aldehydes cause rapid corneal protein cross-linking. Tight-fitting goggles prevent vapor intrusion, ensuring 0% ocular exposure.
Respiratory NIOSH-Approved Half-Face Respirator (with OV Cartridges)Required if handling outside a fume hood or during a spill. Organic Vapor (OV) cartridges trap volatile electrophiles before they reach the respiratory tract[5].
Body Protection Flame-Resistant (FR) Lab Coat + Chemical Apron Prevents dermal absorption. Knit cuffs are mandatory to prevent sleeve retraction and eliminate exposed skin at the wrist.

Standard Operating Procedure: Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental Validation

  • Action: Conduct all transfers and reactions inside a certified chemical fume hood.

  • Validation: Physically verify the fume hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm) . Confirm directional airflow by holding a Kimwipe at the sash opening; it must pull decisively inward.

Step 2: PPE Integrity Check

  • Action: Don the PPE outlined in the matrix above.

  • Validation: Perform a pneumatic inflation test on your nitrile gloves (trap air and squeeze) to check for invisible micro-punctures before handling the reagent.

Step 3: Closed-System Reagent Transfer

  • Action: Transfer Benzenepropanal, 2-bromo-5-methoxy- using a purged Schlenk line or via syringe through a septum-sealed vial to prevent aerosolization.

  • Validation: Monitor the inert gas (N₂/Ar) bubbler for positive pressure. A steady bubble rate confirms atmospheric moisture is excluded, preventing unwanted degradation and vapor escape.

Step 4: Post-Handling Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a mildly basic solution (e.g., 5% sodium bicarbonate) to neutralize residual trace aldehydes.

  • Validation: Swipe the cleaned surface with a pH test strip moistened with DI water; a neutral pH (7.0) confirms the absence of acidic/reactive residues.

Operational Safety & Disposal Workflow

The following diagram maps the critical path from pre-operation to final EPA-compliant disposal.

G A Pre-Operation Fume Hood Verification B PPE Donning (Nitrile, Face Shield) A->B C Chemical Handling (Closed System) B->C D Spill Event? C->D E Spill Response (Absorbent & Decon) D->E Yes F Waste Segregation (Halogenated Stream) D->F No E->F G EPA Compliant Disposal F->G

Fig 1: Operational safety and disposal workflow for halogenated aromatic aldehydes.

Spill Response & Halogenated Waste Disposal Plan

Because of the brominated aromatic ring, disposal must strictly adhere to regulations regarding hazardous waste identification[3].

Emergency Spill Response
  • Containment: Evacuate personnel and increase room ventilation.

    • Validation: Ensure the spill perimeter is fully ringed with a non-combustible absorbent (e.g., vermiculite) before attacking the center to prevent capillary spread.

  • Neutralization: Apply a sodium bisulfite solution to the spill.

    • Validation: Wait exactly 15 minutes. The complete absence of a pungent, sweet aldehyde odor confirms the formation of a stable, non-volatile bisulfite adduct.

  • Collection: Scoop the neutralized slurry using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

EPA-Compliant Disposal Protocol
  • Segregation: Classify the material strictly as Halogenated Organic Waste .

    • Validation: Cross-reference the waste log to ensure no non-halogenated solvents (like acetone or ethanol) are in the same carboy. Mixing halogenated and non-halogenated waste can cause exothermic reactions and exponentially increases institutional disposal costs.

  • Labeling: Affix a standardized EPA hazardous waste tag. Explicitly list "Benzenepropanal, 2-bromo-5-methoxy-" and check the boxes for "Toxic" and "Halogenated."

  • Storage: Store the sealed waste container in a designated secondary containment tray within a ventilated, explosion-proof hazardous waste accumulation area until vendor pickup.

References

  • OSHA.com - PPE: A Closer Look at Personal Protective Equipment (29 CFR 1910.132). Occupational Safety and Health Administration guidelines. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.